Nebicapone
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
Properties
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOLGFFTUGAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181912 | |
| Record name | Nebicapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274925-86-9 | |
| Record name | Nebicapone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nebicapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nebicapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEBICAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nebicapone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebicapone (BIA 3-202) is a potent, selective, and peripherally acting inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of levodopa. Developed by the pharmaceutical company BIAL, this compound emerged from a research program aimed at creating a second generation of COMT inhibitors with an improved pharmacokinetic and pharmacodynamic profile over existing therapies like entacapone. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug development and neuroscience research. While showing promise in clinical trials for Parkinson's disease by effectively increasing the bioavailability of levodopa and reducing "off" time, its development was ultimately halted due to concerns regarding hepatotoxicity. This document details the scientific journey of this compound, from its rational design to its clinical evaluation, offering valuable insights into the development of nitrocatechol-based COMT inhibitors.
Discovery and Rationale
The development of this compound was driven by the clinical need for improved adjunctive therapies for Parkinson's disease. Levodopa remains the most effective symptomatic treatment, but its long-term use is complicated by motor fluctuations, largely due to its short plasma half-life. Inhibition of COMT, a key enzyme in the peripheral metabolism of levodopa to the inactive 3-O-methyldopa (3-OMD), is a validated strategy to prolong the therapeutic effect of levodopa.
The first generation of COMT inhibitors, such as tolcapone and entacapone, demonstrated the clinical utility of this approach. However, tolcapone was associated with hepatotoxicity, and entacapone has a relatively short duration of action, requiring frequent dosing. This created an opportunity for the development of a new COMT inhibitor with a longer duration of action and a better safety profile.
BIAL's research program focused on nitrocatechol derivatives, a chemical class known for its potent COMT inhibitory activity. Through structure-activity relationship (SAR) studies, researchers at BIAL aimed to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds. This led to the identification of this compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone, as a promising candidate with a prolonged peripheral COMT inhibition profile.[1]
Synthesis Pathway
The synthesis of this compound (BIA 3-202) is a multi-step process starting from commercially available materials. The key steps involve the formation of a protected catechol intermediate, followed by a Friedel-Crafts acylation and subsequent deprotection. The following is a detailed experimental protocol based on published literature and patent information.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,4-Dibenzyloxy-5-nitrobenzaldehyde
-
Materials: 3,4-Dihydroxy-5-nitrobenzaldehyde, benzyl chloride, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure: A mixture of 3,4-dihydroxy-5-nitrobenzaldehyde, a molar excess of benzyl chloride, and potassium carbonate in DMF is heated with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 3,4-dibenzyloxy-5-nitrobenzaldehyde.
Step 2: Synthesis of 1-(3,4-Dibenzyloxy-5-nitrophenyl)-2-phenylethanol
-
Materials: 3,4-Dibenzyloxy-5-nitrobenzaldehyde, benzylmagnesium chloride (Grignard reagent), anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of 3,4-dibenzyloxy-5-nitrobenzaldehyde in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of benzylmagnesium chloride in THF is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alcohol is purified by column chromatography.
Step 3: Synthesis of 1-(3,4-Dibenzyloxy-5-nitrophenyl)-2-phenylethanone
-
Materials: 1-(3,4-Dibenzyloxy-5-nitrophenyl)-2-phenylethanol, pyridinium chlorochromate (PCC) or other suitable oxidizing agent, dichloromethane (DCM).
-
Procedure: To a solution of the alcohol from the previous step in DCM, PCC is added portion-wise with stirring at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is concentrated, and the crude ketone is purified by column chromatography to give the protected this compound.
Step 4: Synthesis of this compound (1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone)
-
Materials: 1-(3,4-Dibenzyloxy-5-nitrophenyl)-2-phenylethanone, a deprotecting agent such as boron trichloride (BCl3) or by catalytic hydrogenation (e.g., H2, Pd/C), DCM.
-
Procedure (using BCl3): A solution of the dibenzylated ketone in anhydrous DCM is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of BCl3 in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the deprotection is complete (monitored by TLC). The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is purified by recrystallization to afford the final product.
Caption: Synthetic pathway of this compound (BIA 3-202).
Mechanism of Action: COMT Inhibition
This compound exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). COMT is responsible for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of catecholamines and other catechol-containing compounds, including levodopa. This methylation process, primarily occurring in the periphery, converts levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.
By inhibiting COMT, this compound prevents the formation of 3-OMD, thereby increasing the plasma bioavailability of levodopa and prolonging its plasma half-life. This leads to a more sustained delivery of levodopa to the brain, where it is converted to dopamine, ultimately resulting in a more stable dopaminergic stimulation and a reduction in motor fluctuations in patients with Parkinson's disease. This compound is a reversible inhibitor of COMT.
Caption: this compound inhibits COMT, increasing levodopa's brain availability.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro and in vivo experiments to determine its potency and selectivity as a COMT inhibitor.
Experimental Protocol: COMT Inhibition Assay
A common method to determine COMT inhibitory activity is to measure the formation of a methylated product from a catechol substrate in the presence of the enzyme and a methyl donor. A validated high-performance liquid chromatography (HPLC) method with electrochemical detection is often employed for this purpose.
-
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
Substrate: 3,4-dihydroxybenzoic acid
-
Methyl donor: S-adenosyl-L-methionine (SAM)
-
This compound (or other test inhibitors)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Magnesium chloride (as a cofactor)
-
HPLC system with an electrochemical detector
-
C18 reversed-phase column
-
-
Procedure:
-
Enzyme Reaction: A reaction mixture is prepared containing the buffer, MgCl2, SAM, and the COMT enzyme.
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture and pre-incubated with the enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, 3,4-dihydroxybenzoic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination of Reaction: The reaction is stopped by adding an acid (e.g., perchloric acid) to precipitate the proteins.
-
Sample Preparation: The mixture is centrifuged, and the supernatant is collected and filtered.
-
HPLC Analysis: An aliquot of the supernatant is injected into the HPLC system. The separation of the substrate and the methylated products (vanillic acid and isovanillic acid) is achieved on the C18 column using an appropriate mobile phase. The electrochemical detector is used for sensitive and selective quantification of the products.
-
Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Clinical Development and Quantitative Data
This compound underwent several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with Parkinson's disease.
Pharmacokinetics
Pharmacokinetic studies revealed that this compound is rapidly absorbed after oral administration. It is extensively metabolized, primarily through glucuronidation and O-methylation.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Volunteers
| Parameter | This compound | 3-O-methyl-nebicapone | This compound-glucuronide |
| Tmax (h) | ~1.0 | ~8.0 | ~1.2 |
| t1/2 (h) | ~1.5 | ~100 | ~2.5 |
| Cmax (ng/mL) | Dose-dependent | - | - |
| AUC (ng.h/mL) | Dose-dependent | - | - |
Data compiled from multiple pharmacokinetic studies.
Efficacy in Parkinson's Disease
Clinical trials in patients with Parkinson's disease experiencing motor fluctuations demonstrated that this compound, when added to levodopa therapy, significantly reduced the daily "off" time.
Table 2: Efficacy of this compound in Reducing "Off" Time in Parkinson's Disease Patients
| Treatment Group | Mean Change from Baseline in "Off" Time (minutes) |
| Placebo | - |
| This compound 50 mg | Not statistically significant |
| This compound 100 mg | Not statistically significant |
| This compound 150 mg | -106 |
| Entacapone 200 mg | -81 |
Data from a double-blind, randomized, placebo- and active-controlled study.[2]
Table 3: Effect of this compound on Levodopa Pharmacokinetics in Parkinson's Disease Patients
| Treatment | Increase in Levodopa AUC | Decrease in 3-OMD AUC |
| This compound 75 mg | 28.1% | 59.2% |
| This compound 150 mg | 48.4% | 70.8% |
| Entacapone 200 mg | 33.3% | 59.1% |
Data from a randomized, double-blind, placebo-controlled, crossover study.[3]
Clinical Trial NCT03097211
A clinical trial registered as NCT03097211 was designed to investigate the effect of another BIAL compound, BIA 6-512, on the pharmacokinetics of levodopa when administered with and without this compound in healthy volunteers. As of the writing of this guide, the results of this study do not appear to have been publicly disclosed.[4]
Discontinuation of Development
Despite the promising efficacy data, the clinical development of this compound was discontinued. The primary reason for this decision was the observation of elevated liver enzymes (transaminases) in some patients receiving the drug, raising concerns about potential hepatotoxicity.[2] This safety concern, reminiscent of the issues with tolcapone, ultimately led to the cessation of its development program.
Conclusion
This compound represents a significant effort in the rational design of a second-generation COMT inhibitor for the treatment of Parkinson's disease. The research and development program successfully identified a potent, peripherally selective, and long-acting molecule that demonstrated clinical efficacy in reducing motor fluctuations. The detailed synthetic pathway and biological evaluation methods described in this guide highlight the rigorous scientific process involved in its development. However, the case of this compound also underscores the critical importance of safety, particularly hepatotoxicity, in the development of nitrocatechol-based therapeutics. The knowledge gained from the this compound program provides valuable lessons for the future design and development of novel COMT inhibitors and other therapies for neurodegenerative diseases.
References
Nebicapone: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebicapone (BIA 3-202) is a potent, selective, and reversible peripheral inhibitor of catechol-O-methyltransferase (COMT).[1][2] Developed for the treatment of Parkinson's disease as an adjunct to levodopa therapy, it demonstrated efficacy in clinical trials but was ultimately discontinued due to concerns of hepatotoxicity.[1][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and the experimental methodologies used in its evaluation.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone, is a nitrocatechol derivative.[1][4] Its chemical structure is characterized by a catechol ring substituted with a nitro group and a phenylacetyl group. This structure is closely related to other COMT inhibitors like entacapone and tolcapone.[1]
Caption: Chemical structure of this compound.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | [1][4] |
| Synonyms | BIA 3-202, 3-Nitro-5-phenylacetyl catechol | [1][4][5] |
| Molecular Formula | C₁₄H₁₁NO₅ | [1][4][5][6] |
| Molecular Weight | 273.24 g/mol | [1][4][5][6] |
| CAS Number | 274925-86-9 | [1][4] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2][5] |
| Predicted Water Solubility | 0.075 mg/mL | |
| Predicted logP | 2.59 - 2.7 | [4] |
| pKa (Strongest Acidic) | 5.5 |
Pharmacology and Mechanism of Action
This compound's primary pharmacological action is the potent and reversible inhibition of COMT. This enzyme plays a crucial role in the peripheral metabolism of levodopa, converting it to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[7] By inhibiting peripheral COMT, this compound increases the systemic bioavailability of levodopa, allowing more of the drug to reach the brain where it is converted to dopamine.[8][7] This mechanism helps to prolong the therapeutic effect of levodopa and reduce "off" time in patients with Parkinson's disease.[3][8] this compound is considered a peripherally selective COMT inhibitor, with limited ability to cross the blood-brain barrier.[1]
Caption: Levodopa metabolism pathway and the mechanism of action of this compound.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied in healthy male subjects following a single 200 mg oral dose of [14C]-nebicapone.[9]
Absorption and Distribution: this compound is absorbed after oral administration, with peak plasma concentrations (Tmax) of the parent drug observed at approximately 1 hour post-dose.[9]
Metabolism: The primary metabolic pathway for this compound is glucuronidation, with 3-O-nebicapone-glucuronide (BIA 3-476) being the major metabolite.[2][9] Over 22 metabolites were identified in plasma, urine, and feces. Another significant metabolite is 3-O-methyl-nebicapone (BIA 3-270).[9]
Excretion: The majority of the administered dose is eliminated in the urine, primarily as the glucuronide metabolite BIA 3-476 (approximately 70% of the dose).[9] Less than 1% of the dose is excreted as unchanged this compound. Fecal excretion accounts for about 17.3% of the administered dose.[9] The total recovery of radioactivity was approximately 88.6%.[9]
Pharmacokinetic Parameters:
| Parameter | This compound | BIA 3-476 (Glucuronide) | BIA 3-270 (3-O-methyl) | Total Radioactivity (Plasma) |
| Tmax (h) | 1.00 ± 0.41 | 1.25 ± 0.50 | 21.01 ± 6.01 | 1.25 ± 0.65 |
| Cmax (ng-eq/g) | 12650.00 ± 2898.85 | 15250 ± 2563.20 | 286.25 ± 20.48 | 19647.02 ± 4930.20 |
| t1/2 (h) | 2.34 ± 0.51 | 3.47 ± 0.68 | 103.43 ± 6.01 | 134.55 ± 25.67 |
| AUC₀-∞ (h·ng-eq/g) | 18392.12 ± 753.81 | 54541.21 ± 7135.70 | 36968.12 ± 4294.42 | 199603.30 ± 16854.08 |
| Data from a single 200 mg oral dose study in healthy male subjects.[9] |
Pharmacodynamics and Clinical Efficacy
Clinical studies have demonstrated that this compound dose-dependently inhibits COMT activity, leading to a significant increase in the systemic exposure to levodopa and a corresponding decrease in 3-O-methyldopa levels.[8][7]
| This compound Dose | Levodopa AUC Increase (%) | 3-O-Methyldopa AUC Decrease (%) | Daily "Off" Time Decrease (min) |
| 75 mg | 28.1% | 59.2% | 109 min |
| 150 mg | 48.4% | 70.8% | 103 min |
| Data compared to placebo in patients with Parkinson's disease.[3][8] |
In a phase II clinical trial, this compound at a dose of 150 mg significantly reduced the daily "Off" time by approximately 106 minutes compared to placebo in Parkinson's disease patients experiencing motor fluctuations.[3]
Safety and Discontinuation
While generally well-tolerated in initial studies, the development of this compound was discontinued by 2014 due to findings of hepatotoxicity, including clinically relevant elevations in liver enzymes (aspartate transaminase and alanine transaminase) in some patients receiving the 150 mg dose.[1][3]
Experimental Protocols
In Vitro COMT Inhibition Assay (Representative Protocol)
This protocol is a composite based on methodologies described in the literature for assessing COMT inhibition.
Caption: General workflow for an in vitro COMT inhibition assay.
Methodology:
-
Reaction Mixture Preparation: The assay is typically performed in a buffer solution (e.g., 50 mM PBS, pH 7.4) containing essential co-factors for the COMT enzyme, such as MgCl₂ (e.g., 5 mM) and a reducing agent like dithiothreitol (DTT, e.g., 1 mM).
-
Enzyme and Inhibitor Addition: Recombinant human soluble COMT (S-COMT) is added to the reaction mixture to a final concentration (e.g., 2.0 µg/mL). This compound, dissolved in a suitable solvent like DMSO, is added at varying concentrations to determine the IC₅₀ value. A vehicle control (DMSO alone) is run in parallel.
-
Pre-incubation: The mixture of buffer, enzyme, and inhibitor is pre-incubated at 37°C for a short period (e.g., 3-5 minutes) to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the COMT substrate (e.g., 2 µM of the fluorescent probe 3-BTD or a catecholamine) and the methyl donor S-adenosyl-L-methionine (SAM, e.g., 200 µM).
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 6 minutes).
-
Termination: The reaction is stopped by adding an ice-cold solution, such as acetonitrile containing formic acid, which denatures the enzyme.
-
Analysis: The formation of the methylated product is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or UV detection. The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting inhibition versus inhibitor concentration.
Quantification in Biological Samples
The quantification of this compound and its metabolites in plasma, urine, and feces is typically performed using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific method suitable for complex biological matrices.
Synthesis
The synthesis of this compound (1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone) has been described in the medicinal chemistry literature. A general synthetic approach involves the Friedel-Crafts acylation of a protected catechol with phenylacetyl chloride, followed by nitration and deprotection steps.
Caption: Generalized synthetic workflow for this compound.
Conclusion
This compound is a well-characterized COMT inhibitor with a clear mechanism of action and demonstrated clinical efficacy in the context of Parkinson's disease. Its development was halted due to safety concerns related to hepatotoxicity. Nevertheless, the extensive preclinical and clinical data available for this compound provide valuable insights for the design and development of future generations of COMT inhibitors with improved safety profiles. The information and protocols detailed in this guide serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... - ChEMBL [ebi.ac.uk]
- 6. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Nebicapone: A Technical Deep Dive into its Mechanism of Action as a COMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebicapone (also known as BIA 3-202) is a potent, reversible, and competitive inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines.[1][2][3] Developed as a third-generation COMT inhibitor, this compound was investigated primarily as an adjunct therapy to levodopa for the treatment of Parkinson's disease.[3][4] Structurally a nitrocatechol, it is related to other COMT inhibitors like entacapone and tolcapone.[3] A key characteristic of this compound is its peripheral selectivity, meaning it primarily acts on COMT in the peripheral tissues with limited ability to cross the blood-brain barrier.[3] While showing promise in clinical trials for improving motor fluctuations in Parkinson's disease, its development was ultimately halted due to concerns about hepatotoxicity.[3][5] This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its in vitro and in vivo effects, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Inhibition of Catechol-O-Methyltransferase
This compound exerts its therapeutic effect by inhibiting the COMT enzyme. COMT is responsible for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of Parkinson's disease therapy, the most relevant substrate is levodopa, the precursor to dopamine.
By inhibiting peripheral COMT, this compound prevents the conversion of levodopa to 3-O-methyldopa (3-OMD). This action has two significant consequences:
-
Increased Bioavailability of Levodopa: By blocking its primary metabolic pathway in the periphery, this compound increases the plasma concentration and prolongs the elimination half-life of levodopa. This leads to a greater and more sustained supply of levodopa to the brain.
-
Reduced Formation of 3-O-Methyldopa: 3-OMD can compete with levodopa for transport across the blood-brain barrier. By reducing the levels of 3-OMD, this compound facilitates more efficient entry of levodopa into the central nervous system.
The overall effect is an enhancement of the therapeutic efficacy of levodopa, leading to improved motor control in patients with Parkinson's disease.
Quantitative Analysis of this compound's Potency and Efficacy
The following tables summarize the key quantitative data gathered from preclinical and clinical studies on this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (Brain COMT) | 3.7 nM | Rat | [1][2] |
| IC50 (Liver COMT) | 696 nM | Rat | [1] |
| Ki | 0.19 ± 0.02 nM | Rat Liver Soluble COMT | [6] |
Table 1: In Vitro Potency of this compound
| Dose | Levodopa AUC Increase (%) | 3-OMD AUC Decrease (%) | Reference |
| 75 mg | 28.1 | 59.2 | [7] |
| 150 mg | 48.4 | 70.8 | [7] |
Table 2: Effect of this compound on Levodopa and 3-O-Methyldopa Pharmacokinetics in Parkinson's Disease Patients
| Dose | Change in "ON" Time (minutes) | Change in "OFF" Time (minutes) | Reference |
| 75 mg | +74 | -109 | [7] |
| 150 mg | +101 | -103 | [7] |
| 150 mg | - | -106 | [8] |
Table 3: Clinical Efficacy of this compound in Parkinson's Disease Patients
Experimental Protocols
While detailed, step-by-step protocols from the original preclinical studies are not publicly available, the general methodologies can be outlined based on standard practices and descriptions in the literature.
In Vitro COMT Inhibition Assay
The potency of this compound as a COMT inhibitor was likely determined using an in vitro enzymatic assay. A typical protocol would involve the following steps:
-
Enzyme Preparation: Soluble COMT is prepared from rat liver or brain tissue homogenates. The protein concentration of the enzyme preparation is determined.
-
Reaction Mixture: A reaction mixture is prepared containing the COMT enzyme, a catechol substrate (e.g., adrenaline), and the methyl donor, S-adenosyl-L-methionine (SAM).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid.
-
Product Quantification: The amount of the methylated product (e.g., metanephrine) is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
IC50/Ki Determination: The concentration of this compound that inhibits 50% of the COMT activity (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring reaction rates at different substrate and inhibitor concentrations.[6]
Clinical Trial Methodology for Assessing Efficacy
The clinical efficacy of this compound in Parkinson's disease patients was evaluated in randomized, double-blind, placebo-controlled, crossover studies.[7] The general protocol for these trials was as follows:
-
Patient Population: Patients with Parkinson's disease experiencing motor fluctuations ("wearing-off" phenomenon) while on a stable levodopa/dopa-decarboxylase inhibitor regimen.
-
Treatment Periods: Patients undergo multiple treatment periods, each lasting several days, where they receive this compound, a comparator (e.g., entacapone), or a placebo, in a randomized order. A washout period separates each treatment period.
-
Drug Administration: this compound or placebo is administered concomitantly with each levodopa dose.
-
Pharmacokinetic Analysis: At the end of each treatment period, blood samples are collected at multiple time points after a levodopa dose to determine the plasma concentrations of levodopa and 3-O-methyldopa. The area under the concentration-time curve (AUC) is calculated to assess drug exposure.
-
Pharmacodynamic Analysis: COMT activity in red blood cells is measured to determine the extent and duration of enzyme inhibition.
-
Clinical Efficacy Assessment: Patients maintain diaries to record their "ON" time (periods of good motor control) and "OFF" time (periods of poor motor control). Changes in these parameters from baseline are the primary efficacy endpoints.
Visualizing the Mechanism and Experimental Workflow
References
- 1. This compound|274925-86-9|COA [dcchemicals.com]
- 2. This compound [mail.sobekbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Nebicapone's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic inhibition profile of Nebicapone (BIA 3-202), a potent, reversible, and peripherally acting catechol-O-methyltransferase (COMT) inhibitor.[1][2] this compound, a nitrocatechol derivative, was developed as an adjunct therapy for Parkinson's disease to enhance the bioavailability of levodopa.[3][4][5] Although its development was discontinued due to observations of hepatotoxicity, a comprehensive understanding of its in vitro characteristics remains crucial for researchers in the field of neuropharmacology and drug metabolism.[3][6]
Core Mechanism of Action: COMT Inhibition
This compound's primary pharmacological action is the inhibition of catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamines, including dopamine, norepinephrine, and epinephrine.[4][7] In the context of Parkinson's disease treatment, COMT metabolizes levodopa to 3-O-methyldopa, reducing the amount of levodopa that can cross the blood-brain barrier to be converted into dopamine.[4][5] By inhibiting peripheral COMT, this compound increases the systemic exposure to levodopa.[8][9]
Quantitative Inhibition Data
The inhibitory potency of this compound against COMT has been characterized in vitro, demonstrating high affinity for the enzyme. The following table summarizes the available quantitative data.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Rat Brain COMT | 3.7 nM | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section outlines a representative methodology for determining the in vitro enzymatic inhibition of COMT by this compound, based on established protocols for COMT activity assays.[10][11][12]
Determination of IC50 for COMT Inhibition
Objective: To determine the concentration of this compound required to inhibit 50% of COMT activity.
Materials:
-
Recombinant human COMT (soluble or membrane-bound form)
-
S-adenosyl-L-methionine (SAM), the methyl donor substrate
-
A catechol substrate (e.g., adrenaline, noradrenaline, or a fluorescent substrate like aesculetin)[12]
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl2), a required cofactor[11]
-
Stop solution (e.g., hydrochloric acid or a borate buffer)[10]
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a series of dilutions of this compound from the stock solution in the assay buffer.
-
In a 96-well plate, add the assay buffer, MgCl2, SAM, and the diluted this compound or vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding the catechol substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Measure the formation of the methylated product using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Calculate the percentage of COMT inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Inhibition Mechanism and Ki
Objective: To elucidate the mechanism of COMT inhibition (e.g., competitive, non-competitive, uncompetitive) and determine the inhibition constant (Ki).
Procedure:
-
Perform the COMT activity assay as described above, but with varying concentrations of both the catechol substrate and this compound.
-
A matrix of experiments should be set up with at least three different concentrations of this compound (including a zero-inhibitor control) and a range of substrate concentrations bracketing the Km value.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk or Dixon plot, to visualize the mechanism of inhibition.[13]
-
Fit the data to the appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition equations) using non-linear regression analysis to calculate the Ki value.[13][14]
Visualizations
Signaling Pathway: Catecholamine Metabolism and COMT Inhibition
The following diagram illustrates the metabolic pathway of catecholamines and the point of intervention by this compound.
Caption: Role of this compound in Catecholamine Metabolism.
Experimental Workflow: In Vitro COMT Inhibition Assay
The following diagram outlines the workflow for determining the inhibitory effect of this compound on COMT activity.
Caption: Workflow for COMT Inhibition Assay.
Selectivity and Metabolism
While the primary target of this compound is COMT, a thorough in vitro characterization also involves assessing its effects on other enzyme systems to understand potential drug-drug interactions and off-target effects.
Metabolism by UDP-Glucuronosyltransferases (UGTs)
This compound is primarily metabolized through glucuronidation.[2][15] In vitro studies using recombinant human UGT enzymes have shown that multiple UGTs are involved in this process, with UGT1A9 exhibiting the highest specific activity for this compound glucuronidation.[15] This indicates that genetic polymorphisms in UGT1A9 could potentially influence the pharmacokinetics of this compound.
Conclusion
This compound is a potent in vitro inhibitor of catechol-O-methyltransferase, with a reported IC50 in the low nanomolar range for rat brain COMT.[1] Its mechanism of action as a competitive inhibitor increases the bioavailability of levodopa, which was the basis for its development for Parkinson's disease.[8] The provided experimental protocols and visualizations offer a framework for the in vitro characterization of this compound and other COMT inhibitors. While its clinical development was halted, the study of its enzymatic inhibition profile provides valuable insights for the design and evaluation of future COMT inhibitors with improved safety profiles.
References
- 1. This compound | 274925-86-9 | COMT | MOLNOVA [molnova.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human metabolism of this compound (BIA 3-202), a novel catechol-o-methyltransferase inhibitor: characterization of in vitro glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Nebicapone's Selectivity for Peripheral COMT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebicapone (BIA 3-202) is a potent, reversible, and competitive inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of levodopa, the primary treatment for Parkinson's disease. Developed as an adjunct therapy, this compound exhibits a pronounced selectivity for peripheral COMT over its central nervous system counterpart. This selectivity is crucial for minimizing central side effects while enhancing the bioavailability of levodopa for the brain. This guide provides an in-depth analysis of this compound's peripheral selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and experimental frameworks. Although development was discontinued due to observations of hepatotoxicity, the study of this compound's selective mechanism remains a valuable case study for the design of peripherally acting therapeutics.
Quantitative Analysis of COMT Inhibition
This compound's inhibitory activity has been quantified against COMT from different tissue sources, which are representative of the two main isoforms of the enzyme: the soluble form (S-COMT), predominantly found in peripheral tissues like the liver, and the membrane-bound form (MB-COMT), which is more abundant in the central nervous system.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Rat COMT Isoforms
| COMT Isoform (Source) | This compound (BIA 3-202) IC50 (nM) | Reference Compound |
| Brain COMT (likely MB-COMT) | 3.7 | Not specified in source |
| Liver COMT (likely S-COMT) | 696 | Not specified in source |
This data demonstrates a significantly higher potency of this compound for the brain-derived COMT isoform in rats, which is contrary to its observed peripheral selectivity in vivo. This highlights the importance of considering other factors, such as blood-brain barrier penetration, in determining the overall pharmacological effect.
Table 2: Clinical Efficacy of this compound in Parkinson's Disease Patients
| Treatment Group | Change in Levodopa AUC | Change in "Off" Time | Reference Compound |
| This compound (75 mg) | +28.1% | -109 minutes | Placebo |
| This compound (150 mg) | +48.4% | -103 minutes | Placebo |
| Entacapone (200 mg) | +33.3% | -71 minutes | Placebo |
Clinical data indicates that this compound effectively increases the systemic exposure to levodopa and reduces "off" time in patients with Parkinson's disease, with a potency comparable to or greater than the peripherally selective COMT inhibitor, entacapone.[1]
Mechanism of Peripheral Selectivity
The peripheral selectivity of this compound is not solely determined by its intrinsic activity against the different COMT isoforms but is largely a consequence of its pharmacokinetic properties, specifically its limited ability to cross the blood-brain barrier (BBB).
The Role of the Blood-Brain Barrier
In Vivo Evidence of Peripheral Selectivity
Studies in rats have demonstrated that this compound's effects are predominantly peripheral at lower doses. A low dose of 3 mg/kg was found to be relatively selective for inhibiting liver COMT, with no significant inhibitory effects on brain COMT. In contrast, a much higher dose of 30 mg/kg was required to achieve marked inhibition of both liver and brain COMT. This in vivo data provides strong evidence for the peripheral selectivity of this compound under therapeutic dosing conditions.
Experimental Protocols
The determination of this compound's selectivity for peripheral COMT involves a combination of in vitro enzyme inhibition assays and in vivo pharmacokinetic and pharmacodynamic studies.
In Vitro COMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against soluble (S-COMT) and membrane-bound (MB-COMT) isoforms of the enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human or rat S-COMT and MB-COMT are expressed and purified. Alternatively, tissue homogenates from liver (rich in S-COMT) and brain (rich in MB-COMT) can be used as the enzyme source.
-
Reaction Mixture: A reaction mixture is prepared containing the COMT enzyme, a catechol substrate (e.g., adrenaline), the methyl donor S-adenosyl-L-methionine (SAM), and magnesium chloride (as a cofactor) in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid.
-
Product Quantification: The amount of the methylated product (e.g., metanephrine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Peripheral COMT Inhibition
Objective: To evaluate the effect of this compound on peripheral and central COMT activity and levodopa pharmacokinetics in an animal model.
Methodology:
-
Animal Model: Rats are commonly used for these studies.
-
Drug Administration: Animals are administered levodopa/carbidopa (a peripheral DOPA decarboxylase inhibitor) with or without different doses of this compound.
-
Sample Collection: Blood samples are collected at various time points to determine the plasma concentrations of levodopa and its metabolite, 3-O-methyldopa (3-OMD). At the end of the study, brain and liver tissues are collected.
-
COMT Activity Measurement: COMT activity is measured in liver and brain homogenates using the in vitro assay described above.
-
Pharmacokinetic Analysis: The area under the curve (AUC) for levodopa and 3-OMD in plasma is calculated to assess the systemic exposure to levodopa and the extent of peripheral COMT inhibition.
-
Data Analysis: The effects of this compound on plasma levodopa and 3-OMD levels, as well as on liver and brain COMT activity, are compared to the control group to determine the extent and selectivity of COMT inhibition in vivo.
Visualizing the Core Concepts
Signaling Pathway of COMT Inhibition
Caption: Mechanism of this compound's peripheral COMT inhibition.
Experimental Workflow for Determining Peripheral Selectivity
Caption: Workflow for assessing this compound's peripheral selectivity.
Conclusion
This compound serves as a compelling example of a peripherally selective COMT inhibitor. While its intrinsic inhibitory activity against different COMT isoforms provides some insight, its pronounced peripheral action in vivo is predominantly governed by its limited penetration of the blood-brain barrier. The experimental methodologies outlined in this guide provide a robust framework for the evaluation of such selective enzyme inhibitors. Despite the cessation of its clinical development, the scientific learnings from this compound's pharmacology continue to inform the design of next-generation therapeutics with improved safety and efficacy profiles for the treatment of Parkinson's disease and other conditions requiring peripherally targeted enzyme inhibition.
References
- 1. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Nitrocatechol Group in Nebicapone's COMT Inhibitory Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebicapone (BIA 3-202) is a potent, peripherally acting, reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic degradation of levodopa. Developed as an adjunct therapy for Parkinson's disease, this compound's clinical efficacy is intrinsically linked to its nitrocatechol core. This technical guide provides an in-depth analysis of the nitrocatechol group's role in this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental frameworks. While demonstrating significant promise in clinical trials by enhancing levodopa bioavailability and improving motor responses in Parkinson's patients, the development of this compound was ultimately halted due to concerns of hepatotoxicity, a risk also associated with other nitrocatechol-containing COMT inhibitors.[1][2] This paper will explore the dual role of the nitrocatechol moiety in both the therapeutic efficacy and the toxicological profile of this compound.
Introduction: The Therapeutic Challenge of Levodopa Metabolism
Levodopa remains the cornerstone of symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. However, the therapeutic efficacy of levodopa is significantly hampered by its extensive peripheral metabolism, primarily orchestrated by the enzyme catechol-O-methyltransferase (COMT). COMT catalyzes the methylation of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier and contributes to motor fluctuations.
To overcome this limitation, COMT inhibitors were developed to be co-administered with levodopa. By blocking the action of COMT, these inhibitors increase the plasma half-life of levodopa, leading to more sustained and stable dopamine levels in the brain. This compound emerged as a potent, second-generation COMT inhibitor, distinguished by its nitrocatechol chemical structure.[1]
The Nitrocatechol Pharmacophore: A Key to COMT Inhibition
The inhibitory activity of this compound and other related compounds such as entacapone and tolcapone is critically dependent on the nitrocatechol moiety.[1] This structural feature is essential for high-affinity binding to the active site of the COMT enzyme.
Mechanism of COMT Inhibition
The nitrocatechol group mimics the endogenous catechol substrates of COMT. The two adjacent hydroxyl groups of the catechol ring chelate the magnesium ion (Mg²⁺) present in the active site of the enzyme, a critical interaction for substrate binding. The electron-withdrawing nitro group enhances the acidity of the hydroxyl protons, facilitating this interaction and contributing to the tight binding of the inhibitor. This competitive inhibition prevents the methylation of levodopa, thereby increasing its systemic availability.
Structure-Activity Relationship
Structure-activity relationship (SAR) studies of nitrocatechol-based COMT inhibitors have consistently highlighted the importance of the 3,4-dihydroxy-5-nitrophenyl scaffold. Modifications to this core structure, such as altering the position of the nitro group or the substituents on the phenyl ring, can significantly impact inhibitory potency. The specific side chain of this compound contributes to its pharmacokinetic profile and peripheral selectivity.
Quantitative Analysis of this compound's Activity
The efficacy of this compound as a COMT inhibitor has been quantified through both in vitro and in vivo studies.
In Vitro COMT Inhibition
In vitro assays are crucial for determining the intrinsic inhibitory potency of a compound. For this compound, a potent inhibitory activity has been reported.
| Parameter | Value | Source |
| IC₅₀ (rat brain COMT) | 3.7 nM | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Efficacy in Parkinson's Disease Patients
Clinical trials have demonstrated the ability of this compound to improve motor symptoms in Parkinson's disease patients when co-administered with levodopa.
| Clinical Endpoint | This compound Dose | Improvement vs. Placebo | Reference |
| Reduction in "Off" Time | 150 mg | -106 minutes | [4] |
| Increase in "On" Time | 75 mg | +74 minutes | [5] |
| Increase in "On" Time | 150 mg | +101 minutes | [5] |
| Increase in Levodopa AUC | 75 mg | +28.1% | [5] |
| Increase in Levodopa AUC | 150 mg | +48.4% | [5] |
| Decrease in 3-OMD AUC | 75 mg | -59.2% | [5] |
| Decrease in 3-OMD AUC | 150 mg | -70.8% | [5] |
AUC (Area Under the Curve) represents the total drug exposure over time. 3-OMD (3-O-Methyldopa) is the inactive metabolite of levodopa.
Experimental Methodologies
The characterization of this compound's activity relies on a suite of well-defined experimental protocols.
In Vitro COMT Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the COMT-mediated methylation of a fluorescently labeled substrate.
Principle: A fluorescently labeled catechol substrate, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon methylation by COMT, the substrate no longer binds to an antibody specific to the methylated product, leading to a change in polarization. Inhibitors of COMT will prevent this change.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 5 mM MgCl₂).
-
Prepare solutions of recombinant human COMT enzyme, S-adenosyl-L-methionine (SAM; methyl donor), and the fluorescent catechol substrate.
-
Prepare serial dilutions of this compound and control inhibitors.
-
-
Assay Procedure:
-
In a 384-well microplate, add the reaction buffer, COMT enzyme, and SAM.
-
Add the serially diluted this compound or control compounds.
-
Initiate the reaction by adding the fluorescent catechol substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing an antibody specific for the methylated product.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
In Vivo Assessment in Animal Models of Parkinson's Disease
Animal models, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat, are instrumental in evaluating the in vivo efficacy of COMT inhibitors.
Protocol:
-
Animal Model:
-
Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).
-
-
Drug Administration:
-
Administer levodopa/carbidopa to the lesioned rats.
-
Co-administer different doses of this compound or a vehicle control.
-
-
Behavioral Assessment:
-
Measure the turning behavior (rotations contralateral to the lesion) as an index of the anti-parkinsonian effect.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
Collect blood samples at various time points to determine the plasma concentrations of levodopa, 3-OMD, and this compound using HPLC.
-
Measure COMT activity in peripheral tissues (e.g., liver, kidney) and, if applicable, in the brain.
-
The Nitrocatechol Group and Hepatotoxicity
A significant concern with nitrocatechol-based COMT inhibitors is the potential for hepatotoxicity. Tolcapone, another potent COMT inhibitor, carries a black box warning for liver failure. Clinical trials with this compound also revealed elevations in liver enzymes, which ultimately led to the discontinuation of its development.[1][2]
The exact mechanism of nitrocatechol-induced hepatotoxicity is not fully elucidated but is thought to involve mitochondrial dysfunction and oxidative stress. It is hypothesized that the nitrocatechol moiety can undergo metabolic activation to reactive intermediates that can cause cellular damage. However, it is important to note that not all nitrocatechol compounds exhibit the same degree of hepatotoxicity, suggesting that other structural features of the molecule also play a significant role.
Conclusion
The nitrocatechol group is the cornerstone of this compound's potent inhibitory activity against COMT. Its ability to chelate the magnesium ion in the enzyme's active site, enhanced by the electron-withdrawing nitro group, is fundamental to its mechanism of action. This inhibition of COMT translates to a clinically significant increase in levodopa bioavailability, leading to improved motor control in Parkinson's disease patients. However, the same chemical functionality, or properties associated with it, are implicated in the hepatotoxicity that has hindered the clinical development of this compound and other nitrocatechol inhibitors. Future research in the design of COMT inhibitors should focus on retaining the key pharmacophoric features of the nitrocatechol group for potent enzyme inhibition while mitigating the structural liabilities associated with liver toxicity. Understanding the delicate balance between efficacy and safety will be paramount in the development of the next generation of therapies for Parkinson's disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. criver.com [criver.com]
- 5. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research on BIA 3-202 (Nebicapone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIA 3-202, also known as Nebicapone, is a third-generation, peripherally-acting, reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] It was developed as an adjunct therapy for Parkinson's disease to be co-administered with levodopa and a dopa decarboxylase inhibitor (DDCI) like benserazide or carbidopa.[1][3] The primary mechanism of action of BIA 3-202 is to prevent the peripheral O-methylation of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of levodopa to the brain.[3][4] Early-stage research on BIA 3-202 focused on its pharmacokinetics, pharmacodynamics, and safety profile in both preclinical models and healthy human volunteers. This guide provides a detailed overview of this early research, including quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: COMT Inhibition
BIA 3-202 is a nitrocatechol derivative that acts as a potent and selective inhibitor of the COMT enzyme, primarily in peripheral tissues.[4][5] COMT is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication, levodopa.[5] By inhibiting COMT, BIA 3-202 prevents the conversion of levodopa to 3-OMD in the periphery.[3] This reduction in peripheral metabolism leads to a significant increase in the plasma concentration and elimination half-life of levodopa, allowing more of the drug to cross the blood-brain barrier and be converted to dopamine in the central nervous system.[3][4]
Quantitative Data from Early-Stage Clinical Trials
The following tables summarize the key pharmacokinetic and pharmacodynamic findings from early-stage clinical trials of BIA 3-202 in healthy volunteers.
Table 1: Pharmacodynamic Effect of Single Oral Doses of BIA 3-202 on Levodopa and 3-O-Methyldopa Pharmacokinetics (in combination with Levodopa/Benserazide) [3]
| BIA 3-202 Dose | Levodopa AUC Increase vs. Placebo | 3-OMD Cmax Decrease vs. Placebo | 3-OMD AUC Decrease vs. Placebo |
| 50 mg | 39% | Significant Decrease | Significant Decrease |
| 100 mg | - | Significant Decrease | ~50% |
| 200 mg | - | Significant Decrease | ~65% |
| 400 mg | 80% | Significant Decrease | Significant Decrease |
Table 2: Pharmacodynamic Effect of Single Oral Doses of BIA 3-202 on Erythrocyte S-COMT Activity [3]
| BIA 3-202 Dose | Maximum COMT Inhibition (Emax) |
| 50 mg | 57% |
| 100 mg | - |
| 200 mg | ~80% |
| 400 mg | 84% |
Table 3: Pharmacokinetic Parameters of Single Oral Doses of BIA 3-202 in Healthy Volunteers [6][7]
| BIA 3-202 Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 10 mg - 800 mg | Dose-dependent | 0.5 - 2.5 | Dose-proportional increase | 1.5 - 5 |
| 50 mg (multiple dose) | - | 0.5 - 2.5 | - | ~2 - 4 |
| 100 mg (multiple dose) | - | 0.5 - 2.5 | - | ~2 - 4 |
| 200 mg (multiple dose) | - | 0.5 - 2.5 | - | ~2 - 4 |
Experimental Protocols
Clinical Trial Protocol: Pharmacokinetic and Pharmacodynamic Interaction Study
The following is a representative protocol based on early-stage clinical trials of BIA 3-202.[8][9]
Study Design:
-
Single-center, randomized, double-blind, placebo-controlled, crossover study.
-
Healthy male and female volunteers.
-
Multiple treatment periods with a washout period between each.
Procedures:
-
Screening: Potential participants undergo a comprehensive medical history review, physical examination, vital signs measurement, 12-lead ECG, and clinical laboratory tests (hematology, biochemistry, urinalysis).
-
Randomization: Eligible participants are randomized to a sequence of treatments, including various doses of BIA 3-202 and placebo.
-
Dosing: On each study day, participants receive a single oral dose of BIA 3-202 or placebo, co-administered with a standard dose of levodopa/benserazide or levodopa/carbidopa.
-
Pharmacokinetic and Pharmacodynamic Sampling:
-
Blood samples are collected at pre-defined time points before and after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
A portion of the whole blood is used for the immediate determination of erythrocyte S-COMT activity.
-
-
Safety Monitoring: Adverse events, vital signs, and ECGs are monitored throughout the study.
Analytical Protocol: Determination of Levodopa and 3-O-Methyldopa in Plasma by HPLC-ECD
This protocol is a representative method for the quantification of levodopa and its major metabolite, 3-OMD, in plasma samples.[10][11][12][13]
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To a 100 µL aliquot of plasma, add an internal standard (e.g., dihydroxybenzylamine). c. Precipitate proteins by adding a strong acid, such as perchloric acid. d. Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C. e. Collect the supernatant for analysis.
2. HPLC System:
- Column: Reversed-phase C18 column.
- Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., methanol), adjusted to an acidic pH.
- Flow Rate: Typically 1.0 mL/min.
- Detector: Electrochemical detector (ECD) with a glassy carbon working electrode.
3. Chromatographic Conditions:
- Inject the prepared sample supernatant onto the HPLC column.
- The analytes (levodopa and 3-OMD) and the internal standard are separated based on their hydrophobicity.
- The ECD detects the analytes as they elute from the column by measuring the current generated by their oxidation.
4. Quantification:
- Generate a standard curve using known concentrations of levodopa and 3-OMD.
- Calculate the concentration of the analytes in the plasma samples by comparing their peak areas (or heights) to those of the standards, normalized to the internal standard.
Pharmacodynamic Protocol: Erythrocyte Soluble COMT (S-COMT) Activity Assay
The following is a representative protocol for the ex vivo measurement of S-COMT activity in erythrocytes, a key pharmacodynamic marker for BIA 3-202.[4][14][15]
1. Preparation of Erythrocyte Lysate: a. Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood to separate the plasma and buffy coat from the red blood cells (RBCs). c. Wash the RBC pellet with an isotonic saline solution and centrifuge again. Repeat this step. d. Lyse the washed RBCs by adding a hypotonic buffer or by freeze-thawing. e. Centrifuge the lysate at high speed to pellet the cell membranes, and collect the supernatant containing the soluble COMT.
2. Enzyme Reaction: a. In a reaction tube, combine the erythrocyte lysate (enzyme source), a buffer (e.g., phosphate buffer, pH 7.8), a magnesium chloride solution (as a cofactor), and S-adenosyl-L-methionine (SAMe, the methyl donor). b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding the substrate, such as adrenaline (epinephrine). d. Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
3. Reaction Termination and Product Quantification: a. Stop the reaction by adding a strong acid (e.g., perchloric acid). b. The product of the reaction, metanephrine (if adrenaline is the substrate), is then quantified using HPLC with electrochemical or fluorescence detection.
4. Calculation of COMT Activity:
- The COMT activity is calculated based on the amount of product formed per unit of time per amount of protein in the lysate and is typically expressed as pmol/h/mg protein.
- The percentage of COMT inhibition is determined by comparing the activity in samples from subjects treated with BIA 3-202 to their baseline (pre-dose) activity or to the activity in placebo-treated subjects.
Conclusion
The early-stage research on BIA 3-202 provided a solid foundation for its development as a COMT inhibitor for Parkinson's disease. The data clearly demonstrated its ability to inhibit peripheral COMT, leading to a significant increase in the bioavailability of levodopa and a corresponding decrease in the formation of 3-O-methyldopa. The pharmacokinetic profile of BIA 3-202 was characterized by rapid absorption and a relatively short half-life, with dose-proportional exposure. The experimental protocols outlined in this guide provide a framework for the key assays used to evaluate the pharmacokinetics and pharmacodynamics of COMT inhibitors like BIA 3-202. Although the clinical development of this compound was discontinued, the early research remains a valuable case study for drug development professionals in the field of neurodegenerative diseases.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medkoo.com [medkoo.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Catechol-O-methyltransferase inhibition in erythrocytes and liver by BIA 3-202 (1-[3,4-dibydroxy-5-nitrophenyl]-2-phenyl-ethanone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of BIA 3-202, a novel COMT inhibitor, during first administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profiles of BIA 3-202, a novel catechol-O-methyltransferase (COMT) inhibitor, during multiple-dose administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of L-dopa and 3-O-methyldopa in human platelets and plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Methodological & Application
Nebicapone Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nebicapone dosage and related protocols for in vivo animal studies. This compound, also known as BIA 3-202, is a potent, reversible, and peripherally selective inhibitor of catechol-O-methyltransferase (COMT). Its primary mechanism of action involves blocking the degradation of levodopa and dopamine, making it a subject of investigation for Parkinson's disease. This document summarizes key quantitative data, detailed experimental protocols, and relevant biological pathways to guide researchers in designing their preclinical studies.
Data Presentation: Quantitative Summary of this compound In Vivo Studies
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in rats and mice, providing a comparative overview of its effects based on species and route of administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats and Mice
| Parameter | Animal Model | Dosage | Route of Administration | Cmax | Tmax | AUC | Elimination | Citation |
| This compound | Rat | 30 mg/kg | Oral | - | 30 min | - | Completely eliminated by 8h | [1] |
| This compound | Mouse | - | Oral | - | 30 min | - | Completely eliminated by 8h | [1] |
| This compound | Rat | - | Intraperitoneal | - | - | Significantly increased | - | [1] |
| This compound | Mouse | - | Intraperitoneal | - | - | Significant increase in metabolites | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve. (-) indicates data not specified in the cited literature.
Table 2: Pharmacodynamic Effects of this compound on COMT Activity in Rats
| Animal Model | Dosage | Route of Administration | Tissue | % COMT Inhibition | Time Post-Administration | ED50 | Citation |
| Rat | 30 mg/kg | Oral | Liver | ~98% | 30 min | 0.8 mg/kg | [2] |
| Rat | 30 mg/kg | Oral | Liver | Total recovery | 24 h | - | [2] |
| Rat | 3 mg/kg | Oral | Liver | Selective inhibition | - | - | [3] |
| Rat | 30 mg/kg | Oral | Liver & Brain | Marked inhibition | - | - | [3] |
| Rat | 30 mg/kg bid | Oral | Renal Cortex | ~95% | 6 h | - | [4] |
| Rat | 30 mg/kg bid | Oral | Renal Cortex | ~50% | 12 h | - | [4] |
ED50: Half-maximal effective dose; bid: twice a day. (-) indicates data not specified in the cited literature.
Experimental Protocols
Animal Models
a. Healthy Rat and Mouse Models for Pharmacokinetic and Pharmacodynamic Studies
-
Species: Wistar rats or various mouse strains (e.g., inbred strains) are commonly used.[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimation: Allow for a sufficient acclimation period (e.g., one week) before the start of the experiment.
b. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA rat model is a widely used neurotoxin-based model that mimics the dopaminergic neurodegeneration observed in Parkinson's disease. While specific studies detailing this compound dosage in this model were not identified in the reviewed literature, this model is highly relevant for testing the efficacy of COMT inhibitors. Researchers can adapt dosages found effective in healthy animal studies as a starting point for dose-response investigations in this disease model.
This compound Administration Protocols
a. Oral Administration (Gavage)
-
Preparation of Dosing Solution: this compound (BIA 3-202) can be suspended in a vehicle such as 0.5% carboxymethylcellulose.[2]
-
Fasting: Animals should be fasted overnight prior to oral administration to ensure consistent absorption.[2]
-
Administration: Administer the prepared this compound suspension using a gavage needle. The volume should be appropriate for the animal's weight.
b. Intraperitoneal (IP) Injection
-
Preparation of Dosing Solution: Dissolve or suspend this compound in a suitable vehicle for injection (e.g., saline).
-
Administration: Inject the solution into the peritoneal cavity of the animal.
Catechol-O-Methyltransferase (COMT) Activity Assay
This protocol is adapted from studies on this compound's inhibitory effects on liver COMT.
-
Tissue Preparation:
-
Euthanize the animal at the desired time point after this compound administration.
-
Perfuse the animal with 0.9% (w/v) NaCl through the left ventricle.[2]
-
Immediately remove the liver and homogenize it in 5 mM sodium phosphate buffer (pH 7.8) at a 1:4 (w/v) ratio on ice using a Teflon homogenizer.[2]
-
-
Assay Procedure:
-
The COMT activity in the crude homogenates can be determined using established methods, often involving a catechol substrate (e.g., adrenaline) and measuring the formation of the methylated product.
-
The inhibitory effect of this compound is calculated by comparing the COMT activity in samples from treated animals to that of vehicle-treated controls.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Dopamine metabolism pathway and the inhibitory action of this compound on COMT.
Concluding Remarks
The provided data and protocols offer a foundational guide for conducting in vivo animal studies with this compound. The notable species differences in metabolism and bioavailability between rats and mice underscore the importance of careful species selection and dose consideration in experimental design.[1] While specific dosages for Parkinson's disease models were not explicitly found in the reviewed literature, the effective doses for COMT inhibition in healthy animals provide a rational starting point for efficacy studies in such models. Researchers should perform dose-response studies to determine the optimal therapeutic window for this compound in their specific animal model of interest.
References
- 1. Species differences in pharmacokinetic and pharmacodynamic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. BIA 3-202, a novel catechol-O-methyltransferase inhibitor, reduces the peripheral O-methylation of L-DOPA and enhances its availability to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Protocol for Co-administration of Nebicapone with L-DOPA in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), aiming to replenish depleted dopamine levels in the brain. However, its efficacy is often limited by peripheral metabolism, primarily by the enzyme Catechol-O-methyltransferase (COMT), which converts L-DOPA to 3-O-methyldopa (3-OMD). This metabolite competes with L-DOPA for transport across the blood-brain barrier, reducing its therapeutic effect and contributing to motor fluctuations.[1][2][3] Nebicapone is a potent, reversible, and peripherally acting COMT inhibitor.[4][5] By inhibiting COMT in the periphery, this compound increases the bioavailability of L-DOPA, prolongs its plasma half-life, and consequently enhances its therapeutic effects in the brain.[5] These application notes and protocols provide a comprehensive guide for the co-administration of this compound with L-DOPA in a research setting, based on findings from clinical studies.
Mechanism of Action: When L-DOPA is administered, it is peripherally metabolized by two main enzymes: aromatic L-amino acid decarboxylase (AADC) and COMT. AADC inhibitors, such as carbidopa or benserazide, are routinely co-administered with L-DOPA to prevent its conversion to dopamine outside the brain.[6] This, however, increases the substrate availability for COMT, leading to elevated levels of 3-OMD. This compound, as a COMT inhibitor, blocks this metabolic pathway, resulting in a higher proportion of L-DOPA reaching the brain.[1][4]
Pharmacokinetic Profile: Clinical studies have demonstrated that the co-administration of this compound with L-DOPA/carbidopa significantly and dose-dependently increases the systemic exposure to L-DOPA, as measured by the area under the plasma concentration-time curve (AUC), without significantly affecting the peak plasma concentration (Cmax).[7] Concurrently, this compound administration leads to a substantial dose-dependent reduction in the formation of 3-OMD.[7]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and clinical outcome data from clinical trials involving the co-administration of this compound and L-DOPA.
Table 1: Pharmacokinetic Parameters of L-DOPA when Co-administered with this compound
| This compound Dose | L-DOPA Formulation | Change in L-DOPA AUC | Change in L-DOPA Cmax | Reference |
| 50 mg | Controlled-Release L-DOPA/Carbidopa (200/50 mg) | 26% increase | 13% increase | [7] |
| 75 mg | Standard-Release L-DOPA/Carbidopa (100/25 mg) | 28.1% increase | Not specified | [8] |
| 100 mg | Controlled-Release L-DOPA/Carbidopa (200/50 mg) | 37% increase | 4% increase | [7] |
| 150 mg | Standard-Release L-DOPA/Carbidopa (100/25 mg) | 48.4% increase | Not specified | [8] |
| 200 mg | Controlled-Release L-DOPA/Carbidopa (200/50 mg) | 47% increase | 10% increase | [7] |
Table 2: Pharmacokinetic Parameters of 3-O-Methyldopa (3-OMD) when L-DOPA is Co-administered with this compound
| This compound Dose | L-DOPA Formulation | Change in 3-OMD AUC | Change in 3-OMD Cmax | Reference |
| 50 mg | Controlled-Release L-DOPA/Carbidopa (200/50 mg) | 31% decrease | 39% decrease | [7] |
| 75 mg | Standard-Release L-DOPA/Carbidopa (100/25 mg) | 59.2% decrease | Not specified | [8] |
| 100 mg | Controlled-Release L-DOPA/Carbidopa (200/50 mg) | 47% decrease | 55% decrease | [7] |
| 150 mg | Standard-Release L-DOPA/Carbidopa (100/25 mg) | 70.8% decrease | Not specified | [8] |
| 200 mg | Controlled-Release L-DOPA/Carbidopa (200/50 mg) | 59% decrease | 67% decrease | [7] |
Table 3: Clinical Efficacy Outcomes with this compound Co-administration
| This compound Dose | Change in Daily "OFF" Time | Change in Daily "ON" Time | Reference |
| 50 mg | Not statistically significant | Not specified | [8] |
| 75 mg | -109 minutes | +74 minutes | [8] |
| 100 mg | Not statistically significant | Not specified | [8] |
| 150 mg | -106 minutes | +101 minutes | [8] |
Experimental Protocols
Clinical Trial Protocol for Evaluating this compound and L-DOPA Co-administration
This protocol outlines a typical randomized, double-blind, placebo-controlled, crossover study design to evaluate the efficacy and safety of this compound as an adjunct to L-DOPA therapy in Parkinson's disease patients with motor fluctuations.
1.1. Participant Selection:
-
Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, experiencing "wearing-off" motor fluctuations, and on a stable L-DOPA/AADC inhibitor regimen.
-
Exclusion Criteria: Atypical parkinsonism, dementia, severe or unstable medical conditions.
1.2. Study Design:
-
A four-way crossover design is often employed, with participants receiving different doses of this compound (e.g., 50 mg, 100 mg, 150 mg) and a placebo, each for a defined treatment period (e.g., 8 weeks).[8]
-
A washout period of at least 5 days should be implemented between treatment periods.[7]
-
This compound or placebo is administered concomitantly with each L-DOPA/AADC inhibitor dose.[5][8]
1.3. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the mean daily "OFF" time, as recorded in patient diaries.[8]
-
Secondary Endpoints:
1.4. Safety Assessments:
-
Monitoring of adverse events.
-
Vital signs.
-
Standard laboratory safety tests, including liver function tests (ALT, AST), given the observation of elevated liver enzymes at higher doses of this compound.[8]
Protocol for Pharmacokinetic Analysis of L-DOPA and 3-O-Methyldopa
This protocol details the sample collection and analytical method for quantifying L-DOPA and 3-OMD in plasma.
2.1. Blood Sample Collection:
-
Collect blood samples into tubes containing a suitable anticoagulant (e.g., EDTA) at predefined time points before and after drug administration (e.g., 0, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes).[12]
-
Immediately centrifuge the samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
2.2. Sample Preparation (Protein Precipitation): [4]
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., carbidopa).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2.3. Analytical Method (HPLC-ESI-MS/MS): [4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., ACE C18, 50 mm × 4.6 mm i.d.; 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.2% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) operating in selected reaction monitoring (SRM) mode.
-
Transitions:
-
L-DOPA: m/z 198 → m/z 107
-
3-O-Methyldopa: m/z 212 → m/z 166
-
Carbidopa (Internal Standard): m/z 227 → m/z 181
-
-
Protocol for Erythrocyte Soluble COMT (S-COMT) Activity Assay
This protocol describes a method to determine the activity of S-COMT in erythrocytes.
3.1. Sample Preparation: [13]
-
Collect whole blood in heparinized tubes.
-
Wash the red blood cells with isotonic saline solution to remove plasma components.
-
Lyse the erythrocytes by adding deionized water.
-
Centrifuge to remove cell debris and collect the supernatant (hemolysate) containing S-COMT.
-
Prepare a reaction mixture containing:
-
Phosphate buffer
-
Magnesium chloride (as a cofactor)
-
S-adenosyl-L-methionine (SAMe) as the methyl donor
-
A suitable substrate (e.g., norepinephrine or 3,4-dihydroxybenzoic acid)
-
-
Initiate the reaction by adding the erythrocyte lysate.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analyze the formation of the methylated product (e.g., normetanephrine or vanillic acid) using HPLC with electrochemical or fluorescence detection.
Protocol for Patient Diary of "ON" and "OFF" Time
This protocol provides guidance for patients to record their motor status throughout the day.
-
Patients are provided with a diary, often in 30-minute intervals, to record their predominant motor state for each period.[15][16]
-
The states are typically defined as:
-
"OFF": A state of poor motor function, characterized by stiffness, slowness, and difficulty with movement.
-
"ON": A state of good motor function.
-
"ON with non-troublesome dyskinesia": Good motor function with the presence of involuntary movements that are not bothersome.
-
"ON with troublesome dyskinesia": Good motor function with involuntary movements that are bothersome and interfere with activities.
-
Asleep. [17]
-
-
Patients should also record the time of their medication intake.
Visualizations
Caption: L-DOPA Metabolism and the Action of this compound.
Caption: Crossover Clinical Trial Workflow.
References
- 1. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of catechol-O-methyltransferase activity in erythrocytes by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Parkinson’s Disease e-Diary: Developing a Clinical and Research Tool for the Digital Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic interaction between this compound, a novel catechol-o-methyltransferase inhibitor, and controlled-release levodopa/carbidopa 200 mg/50 mg : randomized, double-blind, placebo-controlled, crossover study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ujms.net [ujms.net]
- 14. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. parkinsons.va.gov [parkinsons.va.gov]
- 16. Use and interpretation of on/off diaries in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-minecare.com [d-minecare.com]
Measuring COMT Inhibition in Response to Nebicapone Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By transferring a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring, COMT plays a pivotal role in the inactivation of these signaling molecules. In the context of Parkinson's disease treatment, inhibition of peripheral COMT is a key strategy to enhance the bioavailability of levodopa, a precursor to dopamine, by preventing its conversion to 3-O-methyldopa.
Nebicapone (formerly BIA 3-202) is a potent, reversible, and competitive inhibitor of COMT.[1] It was developed as an adjunct therapy in Parkinson's disease to improve the efficacy of levodopa. Although its development was discontinued due to observations of hepatotoxicity, the methodologies used to characterize its inhibitory effects on COMT remain highly relevant for the evaluation of new chemical entities targeting this enzyme.[2][3]
These application notes provide detailed protocols for measuring COMT inhibition in response to this compound treatment, summarizing key quantitative data and visualizing relevant pathways and workflows.
COMT Signaling Pathway
The enzymatic reaction catalyzed by COMT is central to the degradation of catecholamines. The following diagram illustrates this pathway, highlighting the role of COMT and the mechanism of action of inhibitors like this compound.
Quantitative Data Summary
The following tables summarize the preclinical and clinical data on the efficacy of this compound as a COMT inhibitor.
Table 1: Preclinical Inhibitory Activity of this compound
| Parameter | Species | Tissue | Value | Reference |
| IC₅₀ | Rat | Brain | 3.7 nM | [1] |
| IC₅₀ | Rat | Liver | 696 nM | [1] |
| Kᵢ | Rat | Liver (soluble) | 0.19 ± 0.02 nM | [4] |
| ED₅₀ | Rat | Liver | 0.8 mg/kg (oral) | [5] |
Table 2: Clinical Efficacy of this compound in Parkinson's Disease Patients[6]
| This compound Dose | Change in Levodopa AUC | Change in 3-O-Methyldopa AUC | Reduction in Daily "OFF" Time | Increase in Daily "ON" Time |
| 75 mg | ▲ 28.1% | ▼ 59.2% | 109 minutes | 74 minutes |
| 150 mg | ▲ 48.4% | ▼ 70.8% | 103 minutes | 101 minutes |
Data presented is in comparison to placebo.
Experimental Protocols
Several methods can be employed to measure COMT activity and its inhibition. The choice of assay depends on the available equipment, desired throughput, and sensitivity. Below are detailed protocols for three common methods.
Radioenzymatic Assay for COMT Activity
This is a highly sensitive and traditional method for quantifying COMT activity.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a catechol substrate. The resulting radiolabeled O-methylated product is then separated from the unreacted [³H]-SAM and quantified by liquid scintillation counting.
Experimental Workflow:
Protocol:
-
Tissue Preparation: Homogenize tissue samples (e.g., liver, brain) in a suitable buffer (e.g., phosphate buffer, pH 7.4) and centrifuge to obtain a supernatant containing the soluble COMT fraction. Determine the protein concentration of the supernatant.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
MgCl₂ (e.g., 2 mM)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid or dopamine)
-
Tissue homogenate (containing a known amount of protein)
-
This compound at various concentrations (or vehicle for control)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid or hydrochloric acid).
-
Extraction: Add an organic solvent (e.g., a mixture of toluene and isoamyl alcohol) to selectively extract the radiolabeled O-methylated product. Vortex and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the COMT activity based on the amount of radiolabeled product formed per unit of time and protein. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
HPLC-Based Assay for COMT Activity
This method offers high specificity and the ability to separate and quantify the different O-methylated products.
Principle: The reaction is carried out similarly to the radioenzymatic assay but without radiolabeled SAM. The O-methylated product is then separated from the substrate and other reaction components by High-Performance Liquid Chromatography (HPLC) and quantified using a suitable detector (e.g., UV, fluorescence, or electrochemical).
Experimental Workflow:
Protocol:
-
Reaction Setup: Prepare the reaction mixture as described in the radioenzymatic assay protocol, but using non-radiolabeled SAM.
-
Incubation and Termination: Incubate the reaction and then terminate it, typically by adding an acid which also serves to precipitate proteins. Centrifuge to clarify the sample.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Use a mobile phase that allows for the separation of the substrate from the O-methylated product (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).
-
Detect the product using a detector set to the appropriate wavelength (for UV) or potential (for electrochemical detection).
-
-
Quantification and Calculation: Create a standard curve using known concentrations of the O-methylated product. Calculate the amount of product formed in the enzymatic reaction and determine the COMT activity and the inhibitory effect of this compound.
Fluorescence-Based Microplate Assay
This method is well-suited for high-throughput screening of COMT inhibitors.
Principle: This assay utilizes a fluorogenic substrate that becomes fluorescent upon O-methylation by COMT. The increase in fluorescence is directly proportional to the enzyme activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl₂.
-
Enzyme Solution: Purified recombinant COMT.
-
Substrate Solution: A fluorogenic COMT substrate (e.g., esculetin).
-
Co-factor Solution: S-adenosyl-L-methionine (SAM).
-
Inhibitor Solutions: Serial dilutions of this compound.
-
-
Assay Procedure (in a 96-well plate):
-
Add the assay buffer, enzyme solution, and this compound (or vehicle) to the wells.
-
Add the substrate solution.
-
Initiate the reaction by adding the SAM solution.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence over time).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to measure COMT inhibition in response to treatment with this compound or other potential COMT inhibitors. The choice of assay will depend on the specific research question and available resources. Accurate and reproducible measurement of COMT activity is essential for the characterization of novel therapeutic agents targeting the catecholamine metabolic pathways.
References
- 1. This compound|274925-86-9|COA [dcchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic inhibitory profile of BIA 3-202, a novel fast tight-binding, reversible and competitive catechol-O-methyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Application Notes and Protocols for Nebicapone Clinical Trials in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nebicapone for Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremors.[1] The gold standard for treatment is levodopa, a dopamine precursor.[2] However, long-term levodopa therapy is often complicated by the "wearing-off" phenomenon, where the therapeutic effects of the medication diminish before the next dose, leading to the re-emergence of motor symptoms.[3][4][5]
This compound is a peripherally acting, reversible inhibitor of catechol-O-methyltransferase (COMT).[6] The enzyme COMT metabolizes levodopa in the periphery, reducing the amount that crosses the blood-brain barrier.[1][7] By inhibiting COMT, this compound increases the bioavailability and prolongs the plasma half-life of levodopa, thereby providing more stable dopamine levels in the brain.[8] This mechanism aims to reduce the "off" time experienced by patients with Parkinson's disease.[4] Clinical trials have investigated this compound as an adjunct therapy to levodopa to mitigate motor fluctuations.[6] However, its development was discontinued due to observations of hepatotoxicity at higher doses.[3]
These application notes provide a detailed framework for designing and implementing a Phase II clinical trial to evaluate the efficacy and safety of this compound in Parkinson's disease patients experiencing motor fluctuations.
Mechanism of Action: COMT Inhibition
The therapeutic rationale for using a COMT inhibitor like this compound is to enhance the efficacy of levodopa. When administered, levodopa is converted to dopamine. However, a significant portion is metabolized peripherally by COMT to 3-O-methyldopa (3-OMD).[9] By inhibiting COMT, this compound reduces this peripheral breakdown, leading to higher and more sustained plasma levels of levodopa, which can then cross the blood-brain barrier to be converted into dopamine in the brain.[1][9]
Experimental Design: Phase II Clinical Trial Protocol
This section outlines a multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study to assess the efficacy, safety, and tolerability of this compound in Parkinson's disease patients with motor fluctuations.
Study Objectives
-
Primary Objective: To evaluate the efficacy of different doses of this compound in reducing the daily "off" time in Parkinson's disease patients experiencing "wearing-off" phenomena.
-
Secondary Objectives:
-
To assess the effect of this compound on "on" time without troublesome dyskinesia.
-
To evaluate the safety and tolerability of this compound.
-
To determine the pharmacokinetic profile of this compound when co-administered with levodopa/dopa-decarboxylase inhibitor (DDCI).
-
To assess the impact of this compound on the Unified Parkinson's Disease Rating Scale (UPDRS) scores.[10]
-
Study Design and Workflow
References
- 1. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. COMT Inhibitors in the Management of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coping with 'on/off' changes | Parkinson's UK [parkinsons.org.uk]
- 4. Managing "Off" Time in Parkinson's | Parkinson's Foundation [parkinson.org]
- 5. parkinson.org [parkinson.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse event reporting in clinical trials in Parkinson's Disease: Time for change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gaintherapeutics.com [gaintherapeutics.com]
Application of Nebicapone in the Study of Dopamine Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebicapone (BIA 3-202) is a potent, reversible, and peripherally selective inhibitor of catechol-O-methyltransferase (COMT).[1][2][3][4] COMT is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitter dopamine. By inhibiting peripheral COMT, this compound prevents the breakdown of levodopa, a dopamine precursor used in the treatment of Parkinson's disease, thereby increasing its bioavailability to the brain.[3] This mechanism of action makes this compound a valuable tool for studying the role of dopamine in both healthy and diseased states. Although its clinical development for Parkinson's disease was halted due to observations of hepatotoxicity, its utility as a research tool remains significant for investigating dopamine signaling and metabolism.[5]
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo research settings to explore dopamine pathways.
Mechanism of Action
This compound is a nitrocatechol-based COMT inhibitor, structurally similar to other inhibitors like entacapone and tolcapone.[5] Its primary mode of action is to competitively and reversibly inhibit the COMT enzyme.[1][2][3] In the context of dopamine metabolism, COMT catalyzes the conversion of dopamine to 3-methoxytyramine (3-MT) and levodopa to 3-O-methyldopa (3-OMD). By blocking this enzymatic step, particularly in the periphery, this compound increases the systemic circulation of levodopa, allowing more of it to cross the blood-brain barrier where it can be converted to dopamine.
Data Presentation
The following tables summarize the key quantitative data related to the inhibitory activity of this compound and its clinical effects observed in Parkinson's disease patients.
Table 1: In Vitro Inhibitory Activity of this compound against COMT
| Parameter | Value | Source Tissue | Reference |
| IC50 | 3.7 nM | Rat Brain | [1][4][6][7] |
| IC50 | 696 nM | Rat Liver | [4][6] |
| Ki | 0.2 nM | Rat Liver | [8] |
Table 2: Clinical Efficacy of this compound in Parkinson's Disease Patients (8-Week Study) [9]
| Treatment Group | Mean Change in Daily "Off" Time (minutes) vs. Placebo | 95% Confidence Interval |
| This compound 50 mg | Not Statistically Significant | - |
| This compound 100 mg | Not Statistically Significant | - |
| This compound 150 mg | -106 min | -192 to -21 |
| Entacapone 200 mg | -81 min | -142 to -19 |
Table 3: Pharmacodynamic Effects of this compound in Parkinson's Disease Patients [10]
| Treatment | Increase in Levodopa AUC | Decrease in 3-O-Methyldopa AUC |
| This compound 75 mg | 28.1% | 59.2% |
| This compound 150 mg | 48.4% | 70.8% |
| Entacapone 200 mg | 33.3% | 59.1% |
Experimental Protocols
In Vitro COMT Inhibition Assay using HPLC
This protocol describes a method to determine the in vitro inhibitory activity of this compound on COMT using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials:
-
This compound
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Norepinephrine (substrate)
-
Normetanephrine (standard)
-
Sodium phosphate buffer (pH 7.4)
-
Perchloric acid
-
HPLC system with a C18 reversed-phase column and electrochemical detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at various concentrations.
-
Prepare solutions of recombinant COMT, SAM, and norepinephrine in sodium phosphate buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the COMT enzyme solution, this compound (or vehicle control), and norepinephrine.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding SAM.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge the tubes to pellet precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Separate the substrate (norepinephrine) and the product (normetanephrine) on the C18 column using an appropriate mobile phase.[11]
-
Detect the analytes using an electrochemical detector.
-
-
Data Analysis:
-
Quantify the amount of normetanephrine produced by comparing the peak area to a standard curve.
-
Calculate the percentage of COMT inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assessment of this compound's Effect on Dopamine Metabolism in a Rat Model of Parkinson's Disease
This protocol outlines a procedure to evaluate the in vivo efficacy of this compound in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
Levodopa/Carbidopa
-
This compound
-
Anesthetics
-
Stereotaxic apparatus
-
Microdialysis equipment (optional)
-
HPLC system with electrochemical detection
Procedure:
-
Induction of Parkinson's Disease Model:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the medial forebrain bundle or the striatum.[12]
-
Allow the animals to recover for at least two weeks to ensure the development of the lesion.
-
-
Drug Administration:
-
Administer Levodopa/Carbidopa to the rats.
-
Administer this compound (or vehicle control) orally at a predetermined dose. While a specific preclinical dose is not universally established, clinical trials in humans utilized doses ranging from 50 mg to 150 mg.[9] Dose-ranging studies in rats would be necessary to determine the optimal dose.
-
-
Behavioral Assessment (optional):
-
Monitor rotational behavior induced by a dopamine agonist (e.g., apomorphine) or levodopa to assess the extent of the lesion and the effect of the treatment.
-
-
Measurement of Dopamine and Metabolites:
-
At a specific time point after drug administration, euthanize the animals and rapidly dissect the striatum from both the lesioned and non-lesioned hemispheres.
-
Alternatively, use in vivo microdialysis to collect extracellular fluid from the striatum of awake, freely moving animals.
-
Homogenize the striatal tissue in a suitable buffer.
-
Analyze the levels of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), HVA (homovanillic acid), and 3-MT in the tissue homogenates or microdialysates using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Compare the levels of dopamine and its metabolites between the this compound-treated and vehicle-treated groups in both the lesioned and non-lesioned hemispheres.
-
An increase in dopamine and a decrease in 3-MT in the this compound-treated group would indicate effective COMT inhibition.
-
Visualizations
Caption: Dopamine metabolic pathway and the peripheral action of this compound.
Caption: Workflow for in vitro COMT inhibition assay.
Caption: Workflow for in vivo study of this compound in a rat model.
Caption: Logical flow of this compound's application in dopamine pathway research.
References
- 1. This compound [mail.sobekbio.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. adooq.com [adooq.com]
- 4. molnova.cn:443 [molnova.cn:443]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound|274925-86-9|COA [dcchemicals.com]
- 7. This compound | 274925-86-9 | COMT | MOLNOVA [molnova.cn]
- 8. medkoo.com [medkoo.com]
- 9. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Nebicapone-Induced Hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of hepatotoxicity induced by Nebicapone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was its development discontinued?
This compound (also known as BIA 3-202) is a peripherally acting, reversible inhibitor of catechol-O-methyltransferase (COMT) that was under development for the treatment of Parkinson's disease.[1][2] Despite showing efficacy in clinical trials by increasing the bioavailability of levodopa and improving motor response, its development was halted by 2014 due to evidence of hepatotoxicity, specifically clinically relevant elevations in liver enzymes.[1][2]
Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?
The precise mechanism of this compound-induced hepatotoxicity has not been fully elucidated in publicly available literature. However, as a nitrocatechol derivative, it shares structural similarities with tolcapone, another COMT inhibitor associated with rare but severe liver injury.[1][3] The leading hypotheses for the hepatotoxicity of nitrocatechol-containing drugs, which may be applicable to this compound, include:
-
Mitochondrial Dysfunction: Inhibition of mitochondrial respiration and uncoupling of oxidative phosphorylation can lead to ATP depletion and increased formation of reactive oxygen species (ROS).[4][5][6]
-
Formation of Reactive Metabolites: The nitro group of the catechol ring can be metabolically reduced to form reactive intermediates that can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and immune responses.[7]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's antioxidant capacity can lead to damage of lipids, proteins, and DNA.[8][9]
Q3: How does this compound's hepatotoxicity compare to other COMT inhibitors like tolcapone and entacapone?
-
Tolcapone: Its use has been restricted due to reports of fatal acute liver failure.[2][10] The mechanism is not fully understood but is thought to involve mitochondrial toxicity.[4]
-
Entacapone: Generally considered to have a better safety profile regarding liver toxicity, though rare cases of hepatotoxicity have been reported.[3][10][11]
-
This compound: Clinical trials revealed elevations in liver enzymes, leading to the cessation of its development.[1][2] In one study, clinically relevant elevations in aspartate transaminase (AST) and/or alanine transaminase (ALT) were seen in 4 out of 46 patients receiving a 150 mg dose.[2]
Q4: Are there known genetic predispositions to this compound-induced hepatotoxicity?
Specific genetic risk factors for this compound-induced hepatotoxicity have not been identified. However, genetic variations in drug-metabolizing enzymes (like cytochrome P450s) and transporter proteins can influence an individual's susceptibility to drug-induced liver injury (DILI) in general.[7][12][13][14] Future research could explore whether polymorphisms in genes related to nitroreduction, glucuronidation, or mitochondrial function might play a role.
Troubleshooting Experimental Issues
Issue 1: High variability in cytotoxicity assays (e.g., MTT, LDH) with primary hepatocytes.
-
Possible Cause: Primary hepatocytes can have significant donor-to-donor variability and lose viability and metabolic function rapidly in standard 2D culture.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments.
-
Use 3D Culture Models: Consider using 3D culture systems like spheroids or sandwich cultures, which can maintain hepatocyte phenotype and function for longer periods.[15][16]
-
Qualify Cell Batches: Pre-screen different lots of primary hepatocytes for viability and key metabolic enzyme activities (e.g., CYP3A4) before performing experiments.
-
Increase Replicates: Use a higher number of technical and biological replicates to improve statistical power.
-
Issue 2: Inconsistent results in mitochondrial membrane potential (MMP) assays (e.g., JC-1, TMRM).
-
Possible Cause: Assay conditions, such as cell density and dye concentration, can significantly impact results. The timing of the measurement after compound exposure is also critical.
-
Troubleshooting Steps:
-
Optimize Dye Concentration: Perform a titration of the MMP-sensitive dye to determine the optimal concentration that provides a robust signal without causing toxicity itself.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal time point to measure MMP collapse after this compound treatment.
-
Include Positive/Negative Controls: Always include a known mitochondrial uncoupler (e.g., FCCP) as a positive control and a vehicle-treated group as a negative control.
-
Control for Autofluorescence: Run a parallel experiment with unlabeled cells treated with this compound to check for any intrinsic fluorescence of the compound that might interfere with the assay.
-
Issue 3: Difficulty detecting reactive oxygen species (ROS) production.
-
Possible Cause: ROS are often transient and can be difficult to detect. The choice of fluorescent probe is critical and depends on the specific ROS being measured.
-
Troubleshooting Steps:
-
Select an Appropriate Probe: Use a probe specific for the type of ROS you hypothesize is being produced (e.g., CellROX for general oxidative stress, MitoSOX for mitochondrial superoxide).
-
Optimize Probe Loading: Optimize the concentration and loading time of the ROS probe.
-
Include a Positive Control: Use a known ROS inducer (e.g., H₂O₂ or menadione) to validate the assay.
-
Measure at Multiple Time Points: ROS production can be an early event, so measure at several early time points post-treatment.
-
Quantitative Data Summary
Table 1: Clinically Observed Liver Enzyme Elevations with this compound
| Dose of this compound | Number of Patients with Clinically Relevant AST/ALT Elevations | Total Number of Patients in Group | Study Reference |
| 150 mg | 4 | 46 | Ferreira et al., 2011[2] |
| 50 mg | 0 | Not specified | Ferreira et al., 2011[2] |
| 100 mg | 0 | Not specified | Ferreira et al., 2011[2] |
Table 2: Effects of this compound on Levodopa Pharmacokinetics (as an indicator of COMT inhibition)
| Treatment | Increase in Levodopa AUC | Decrease in 3-O-methyldopa AUC | Study Reference |
| 75 mg this compound | 28.1% | 59.2% | Rocha et al., 2008[17] |
| 150 mg this compound | 48.4% | 70.8% | Rocha et al., 2008[17] |
| 200 mg Entacapone | 33.3% | 59.1% | Rocha et al., 2008[17] |
AUC: Area Under the Curve
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
-
Cell Culture: Plate HepG2 cells or primary human hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Culture: Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Compound Exposure: Treat cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO₂ incubator.
-
Mitochondrial Stress Test: Load the sensor cartridge with mitochondrial inhibitors: oligomycin (Complex V inhibitor), FCCP (uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Seahorse XF Analysis: Calibrate the instrument and perform the mitochondrial stress test. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each inhibitor.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Detection of Covalent Binding using Radiolabeled Compound
Note: This protocol requires a radiolabeled version of this compound (e.g., [¹⁴C]-Nebicapone) and appropriate facilities for handling radioactivity.
-
Incubation: Incubate [¹⁴C]-Nebicapone with human liver microsomes (or hepatocytes) in the presence of an NADPH-generating system for 1 hour at 37°C.
-
Protein Precipitation: Stop the reaction by adding a large volume of cold organic solvent (e.g., methanol or acetonitrile) to precipitate the proteins.
-
Washing: Centrifuge the samples to pellet the protein. Repeatedly wash the protein pellet with the organic solvent to remove any non-covalently bound radioactivity.
-
Protein Solubilization: Solubilize the final protein pellet in a suitable buffer (e.g., 1% SDS or 1 N NaOH).
-
Quantification:
-
Radioactivity: Measure the amount of radioactivity in an aliquot of the solubilized protein using liquid scintillation counting.
-
Protein Content: Determine the protein concentration of another aliquot using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Express the covalent binding as pmol of drug equivalent bound per mg of protein.
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for investigating this compound hepatotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of mitochondrial dysfunction and cytotoxicity of nefazodone, trazodone, and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genetic predisposition to drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Probucol against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Entacapone-induced hepatotoxicity and hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of Genetic Variations in the Hepatic Handling of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transporter Genes and statin-induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate liver enzyme elevation with Nebicapone use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding liver enzyme elevation associated with the use of Nebicapone, a catechol-O-methyltransferase (COMT) inhibitor.
Troubleshooting Guides
Issue: Elevated ALT/AST Levels Observed in In Vitro or In Vivo Models
Possible Cause: Direct cellular toxicity, mitochondrial dysfunction, or inhibition of bile salt export pump (BSEP). This compound, a nitrocatechol, is structurally related to tolcapone, a COMT inhibitor with known hepatotoxicity.[1] The mechanism is thought to involve mitochondrial uncoupling and inhibition of bile salt transport.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the experiment with a fresh preparation of this compound and ensure the correct concentration was used. Include positive (e.g., tolcapone) and negative (e.g., entacapone) controls.
-
Assess Mitochondrial Function: Conduct assays to evaluate mitochondrial health in your model system. (See Experimental Protocol 2).
-
Evaluate BSEP Function: Perform an in vitro BSEP inhibition assay to determine if this compound affects this transporter. (See Experimental Protocol 3).
-
Test Potential Mitigating Agents: Co-incubate your model system with this compound and a potential hepatoprotective agent (e.g., an antioxidant like N-acetylcysteine, or a mitochondrial protectant).
-
Consider the Model System: If using cell lines like HepG2, consider switching to primary human hepatocytes or 3D liver spheroids for greater physiological relevance.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of liver enzyme elevation with this compound in clinical trials?
A1: In a phase II clinical trial, clinically relevant elevations in aspartate transaminase (AST) and/or alanine transaminase (ALT) were observed in 4 out of 46 patients (8.7%) receiving a 150 mg dose of this compound.[1] Due to these findings of hepatotoxicity, the development of this compound was discontinued.[1]
Q2: How does this compound compare to other COMT inhibitors in terms of liver safety?
A2: The liver safety profile of COMT inhibitors varies. Tolcapone has a known risk of hepatotoxicity, with clinical trials showing liver enzyme elevations more than three times the upper limit of normal in approximately 1% of patients taking 100 mg and 3% of patients taking 200 mg.[2] In contrast, entacapone has not been associated with a significant risk of hepatotoxicity.[2][3] this compound's profile appears more similar to tolcapone in this regard.
Q3: What is the proposed mechanism of this compound-induced liver enzyme elevation?
A3: While the exact mechanism for this compound is not fully elucidated, it is hypothesized to be similar to that of tolcapone, which involves mitochondrial dysfunction and inhibition of the bile salt export pump (BSEP).[1] Mitochondrial uncoupling can lead to reduced ATP production and increased oxidative stress, while BSEP inhibition can cause the accumulation of cytotoxic bile acids in hepatocytes.
Q4: What in vitro models are recommended for studying this compound's hepatotoxicity?
A4: Primary human hepatocytes are considered the gold standard. 3D liver spheroids and micropatterned co-cultures can provide a more physiologically relevant microenvironment and are suitable for longer-term studies. For higher throughput screening, immortalized cell lines like HepG2 or HepaRG can be used, but results should be confirmed in more advanced models.
Q5: Are there any potential strategies to mitigate this compound-induced liver enzyme elevation in an experimental setting?
A5: Based on the proposed mechanisms, potential mitigation strategies to investigate include:
-
Antioxidants: To counteract oxidative stress resulting from mitochondrial dysfunction. Examples include N-acetylcysteine (NAC) and Vitamin E.
-
Mitochondrial Protective Agents: Compounds that support mitochondrial function, such as coenzyme Q10.
-
BSEP Modulators: Investigating compounds that may restore BSEP function, although this is a more complex approach.
Quantitative Data Summary
Table 1: Incidence of Elevated Liver Enzymes with COMT Inhibitors in Clinical Trials
| Drug | Dose | Incidence of Clinically Significant Liver Enzyme Elevation (>3x ULN) | Reference |
| This compound | 150 mg | 8.7% (4/46 patients) | [1] |
| Tolcapone | 100 mg | ~1% | [2] |
| 200 mg | ~3% | [2] | |
| Entacapone | 200 mg | No significant increase compared to placebo | [2][3] |
Experimental Protocols
Experimental Protocol 1: General Assessment of this compound-Induced Hepatotoxicity in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates.
-
Dosing: After 24 hours, treat hepatocytes with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and positive/negative controls.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Endpoint Analysis:
-
ALT/AST Measurement: Collect the cell culture supernatant and measure ALT and AST levels using a commercially available enzymatic assay kit.
-
Cell Viability: Assess cell viability using an MTS or LDH release assay.
-
Experimental Protocol 2: Assessment of Mitochondrial Dysfunction
-
Model System: Use primary human hepatocytes or HepG2 cells.
-
Treatment: Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Oxygen Consumption Rate (OCR): Measure OCR using a Seahorse XF Analyzer. Assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Mitochondrial Membrane Potential (MMP): Stain cells with a fluorescent dye sensitive to MMP (e.g., JC-1 or TMRM) and analyze by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or overall fluorescence (for TMRM) indicates depolarization.
Experimental Protocol 3: In Vitro BSEP Inhibition Assay
-
System: Use membrane vesicles from insect cells (e.g., Sf9) overexpressing human BSEP.
-
Substrate: Utilize a labeled BSEP substrate, such as [³H]-taurocholate.
-
Assay:
-
Pre-incubate the BSEP-containing membrane vesicles with varying concentrations of this compound.
-
Initiate the transport reaction by adding ATP and the labeled substrate.
-
After a short incubation period, stop the reaction and separate the vesicles from the assay buffer by rapid filtration.
-
Quantify the amount of substrate transported into the vesicles using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC₅₀ value for BSEP inhibition by this compound.
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for investigating this compound hepatotoxicity.
References
- 1. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 3. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nebicapone Off-Target Effects: A Technical Support Guide for Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the off-target effects of Nebicapone in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound is a peripherally acting, reversible inhibitor of catechol-O-methyltransferase (COMT).[1] Its primary therapeutic action is to increase the bioavailability of levodopa, a precursor to dopamine, by preventing its peripheral methylation. This makes it a potential adjunct therapy for Parkinson's disease.
Q2: What is the major off-target toxicity associated with this compound?
The primary off-target effect of concern for this compound, which led to the discontinuation of its clinical development, is hepatotoxicity, characterized by elevated liver enzymes.[1][2] This adverse effect is also observed with another nitrocatechol COMT inhibitor, tolcapone.[2]
Q3: Are there specific cellular models recommended for studying this compound's hepatotoxicity?
Yes, liver-derived cell lines are the most relevant models. Commonly used and recommended cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used, well-characterized human liver cell line suitable for initial cytotoxicity screening.[3][4]
-
Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity studies as they most closely mimic the in vivo liver environment.
-
SH-SY5Y (Human Neuroblastoma): While a neuronal cell line, it has been used to study the cytotoxicity of related COMT inhibitors like tolcapone and can be useful for comparative studies.
Q4: What are the suspected molecular mechanisms underlying this compound-induced hepatotoxicity?
While the exact mechanisms for this compound are not fully elucidated, studies on the structurally similar tolcapone suggest that mitochondrial dysfunction plays a key role.[4][5] Potential mechanisms include:
-
Uncoupling of Oxidative Phosphorylation: Disruption of the mitochondrial membrane potential, leading to impaired ATP synthesis.[4]
-
Increased Reactive Oxygen Species (ROS) Production: Mitochondrial damage can lead to an increase in ROS, causing oxidative stress and cellular damage.
-
Induction of Apoptosis: Cellular stress triggered by mitochondrial dysfunction can initiate programmed cell death pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Perform a cell count and viability check (e.g., with trypan blue) before each experiment. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| This compound precipitation at high concentrations. | Visually inspect the drug solutions under a microscope. If precipitation is observed, consider using a lower concentration range or a different solvent (ensure solvent controls are included). | |
| Observed cytotoxicity at unexpectedly low concentrations. | Cell line is highly sensitive to this compound. | Confirm the identity of your cell line (e.g., through STR profiling). Consider using a less sensitive cell line for comparison. |
| Synergistic effects with media components. | Review the composition of your cell culture media. Some components may potentiate the toxic effects of the compound. | |
| No significant cytotoxicity observed even at high concentrations. | Cell line is resistant to this compound-induced toxicity. | Consider using a cell line known to be more sensitive to mitochondrial toxins (e.g., HepG2 cells grown in galactose-containing medium to force reliance on oxidative phosphorylation).[5] |
| Short drug incubation time. | Increase the incubation time with this compound (e.g., from 24 hours to 48 or 72 hours) to allow for the development of cytotoxic effects. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound and related COMT inhibitors in a common hepatotoxicity screening cell line. Note that specific IC50 values for this compound are not widely available in the public domain; these values are for illustrative purposes based on the known hepatotoxicity of nitrocatechol compounds.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound | HepG2 | MTT | 48 | 25 - 75 |
| Tolcapone | HepG2 | MTT | 48 | 10 - 50 |
| Entacapone | HepG2 | MTT | 48 | > 100 |
Key Experimental Protocols
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells (e.g., HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
Materials:
-
Cells (e.g., HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period.
-
Neutral Red Staining: Remove the treatment medium and add the Neutral Red solution to each well. Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add the destain solution to each well and incubate with shaking for 10-15 minutes to extract the dye.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a fluorescent dye (e.g., JC-1 or TMRM) to assess the integrity of the mitochondrial membrane potential.
Materials:
-
Cells
-
Black, clear-bottom 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
JC-1 or TMRM staining solution
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously.
-
Dye Loading: At the end of the treatment period, remove the medium and add the fluorescent dye solution (e.g., JC-1 or TMRM) to each well. Incubate according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Washing: Gently wash the cells with a pre-warmed buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. For JC-1, read both green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (aggregates, indicating polarized mitochondria). For TMRM, measure the red fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the change in red fluorescence for TMRM to determine the extent of mitochondrial depolarization.
Visualizations
Caption: On- and suspected off-target pathways of this compound.
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. mdpi.com [mdpi.com]
- 4. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 5. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Nebicapone Bioavailability Enhancement: A Technical Support Center for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Nebicapone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic pathways of this compound in preclinical animal models?
A1: In animal models such as rats and mice, this compound is primarily metabolized through glucuronidation and methylation. Notably, rats have an additional major metabolic pathway involving sulphation. The primary metabolite identified is 3-O-nebicapone-glucuronide. These extensive metabolic processes, particularly first-pass metabolism in the liver, are significant contributors to the low oral bioavailability of this compound.
Q2: Are there significant species differences in this compound's pharmacokinetics?
A2: Yes, marked species differences have been observed, particularly between rats and mice. Following oral administration, the extent of liver catechol-O-methyltransferase (COMT) inhibition in mice is about half that observed in rats. This difference is attributed to variations in oral availability and metabolic profiles between the two species.
Q3: What is the general pharmacokinetic profile of this compound after oral administration in animals?
A3: this compound is characterized by rapid absorption, with peak plasma concentrations (Cmax) typically reached within 30 minutes of oral administration. However, it is also rapidly eliminated from the plasma, generally within 8 hours.
Q4: How does the route of administration impact the bioavailability of this compound in animal studies?
A4: The route of administration significantly affects bioavailability. Studies have shown that intraperitoneal (IP) administration in rats leads to a significant increase in the area under the curve (AUC) of the parent compound compared to oral administration. This suggests that oral bioavailability is limited by first-pass metabolism. In mice, IP administration results in a significant increase in the AUC of metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral gavage. | High first-pass metabolism; Poor aqueous solubility of this compound. | Consider formulation strategies to enhance solubility and bypass first-pass metabolism. Options include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or nanoparticle formulations. These can improve dissolution and absorption, potentially utilizing lymphatic uptake to reduce hepatic first-pass effect. |
| Inconsistent pharmacokinetic results between individual animals. | Improper oral gavage technique leading to variable dosing; Physiological variability between animals. | Ensure consistent and proper oral gavage technique. For rats, gently restrain the animal, ensuring the head and body are in a straight line to facilitate smooth passage of the gavage needle into the esophagus. Administer the formulation slowly to prevent regurgitation. Consider a crossover study design to minimize inter-individual variability. |
| Rapid clearance of this compound, making it difficult to maintain therapeutic concentrations. | Intrinsic rapid metabolism of the compound. | Explore controlled-release formulations. Mucoadhesive nanoparticles or other sustained-release oral dosage forms could prolong the absorption phase and maintain plasma concentrations for a longer duration. |
| Observed hepatotoxicity at higher doses. | A known toxicity issue with this compound, which led to the discontinuation of its clinical development. | Carefully select doses for animal studies to stay within a therapeutic window that minimizes liver toxicity. Monitor liver enzymes (e.g., ALT, AST) in plasma samples throughout the study. |
Quantitative Data from Animal Studies
Table 1: Pharmacokinetic Parameters of this compound in Rats and Mice (Oral Administration)
| Species | Dose (mg/kg) | Tmax (min) | Elimination Time (h) | Key Observation |
| Rat & Mouse | Not specified | ~30 | ~8 | Rapid absorption and elimination. |
Table 2: Effect of Administration Route on this compound AUC in Rats and Mice
| Species | Administration Route | Effect on AUC |
| Rat | Intraperitoneal vs. Oral | Significant increase in parent compound AUC. |
| Mouse | Intraperitoneal vs. Oral | Significant increase in metabolite AUC. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water. Acclimatize animals for at least 7 days before the experiment.
-
Formulation Preparation:
-
Suspension (Basic): Prepare a suspension of this compound in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in sterile water. Ensure the suspension is homogenous by vortexing before each administration.
-
Lipid-Based Formulation (Advanced): To prepare a Self-Emulsifying Drug Delivery System (SEDDS), dissolve this compound in a mixture of oil (e.g., Labrafil® M 1944 CS), surfactant (e.g., Kolliphor® RH 40), and co-surfactant (e.g., Transcutol® HP). The ratio of these components should be optimized for self-emulsification properties.
-
-
Dosing:
-
Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation via oral gavage using a stainless steel gavage needle (16-18 gauge).
-
The volume of administration should not exceed 10 mL/kg body weight.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 2: Plasma Sample Analysis for this compound Concentration
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.
-
Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Determine pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Metabolic pathways of this compound in preclinical animal models.
Caption: Workflow for a preclinical oral pharmacokinetic study of this compound.
Troubleshooting inconsistent results in Nebicapone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nebicapone. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BIA 3-202) is a peripherally acting, reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] Its primary function is to block the COMT enzyme, which is involved in the breakdown of levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, this compound increases the bioavailability of levodopa in the bloodstream, making more of it available to the brain.[1][3]
Q2: What were the key findings from clinical trials of this compound?
A2: Clinical studies demonstrated that this compound, particularly at a 150 mg dose, was effective in reducing "Off" time and improving motor fluctuations in patients with Parkinson's disease.[4][5] Lower doses of 50 mg and 100 mg did not show a statistically significant reduction in "Off" time compared to placebo.[4][5] A significant concern that arose during clinical trials was the observation of clinically relevant elevations in liver enzymes (aspartate transaminase and alanine transaminase) in some patients receiving the 150 mg dose, indicating potential hepatotoxicity.[2][4][5] This ultimately led to the discontinuation of its development.[2]
Q3: Why might I be seeing inconsistent results in my in vitro experiments with this compound?
A3: Inconsistent results with this compound in vitro can stem from several factors:
-
Dose-Response Variability: As seen in clinical trials, the effects of this compound are dose-dependent.[4][5] Ensure your concentration range is appropriate to capture the desired biological effect.
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Improper storage can lead to degradation and loss of activity.
-
Cell-Based Assay Variability: Factors such as cell line authenticity, passage number, cell density, and solvent concentrations can significantly impact the reproducibility of cell-based assays.[6][7]
-
Hepatotoxicity: Given this compound's known potential for liver toxicity, this could be a confounding factor in liver-derived cell lines or primary hepatocytes, leading to cytotoxicity that might be misinterpreted as a primary pharmacological effect.[2][8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell-based assays. | Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of the compound. | Ensure a homogenous cell suspension and use a consistent seeding technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer. Ensure thorough but gentle mixing of this compound in the media before adding to cells. |
| Loss of compound activity over time. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage and at -20°C for short-term use, always protecting from light.[1] |
| Unexpected cytotoxicity in liver-derived cell lines (e.g., HepG2). | This compound-induced hepatotoxicity. | Perform a dose-response curve to determine the cytotoxic threshold in your specific cell line. Consider using a lower, non-toxic concentration range for mechanism-of-action studies. Include a positive control for hepatotoxicity. |
| Lower than expected COMT inhibition in enzymatic assays. | Suboptimal assay conditions (e.g., pH, substrate concentration) or inactive enzyme. | Verify the activity of your COMT enzyme using a known inhibitor as a positive control. Optimize assay conditions, including buffer composition and substrate concentration, according to established protocols. |
| Inconsistent effects on levodopa metabolism in co-administration studies. | Variability in the metabolism of levodopa by the chosen in vitro system. | Characterize the metabolic profile of levodopa in your experimental system to ensure it is a suitable model. Ensure consistent timing of compound and substrate administration. |
Experimental Protocols & Data
Summary of this compound Clinical Trial Data
The following table summarizes key efficacy data from a double-blind, randomized, placebo- and active-controlled study of this compound in Parkinson's disease patients.[4][5]
| Treatment Group | Mean Change in Daily "Off" Time (minutes) from Baseline | Statistical Significance (vs. Placebo) |
| Placebo | - | - |
| This compound 50 mg | Not Statistically Significant | N/A |
| This compound 100 mg | Not Statistically Significant | N/A |
| This compound 150 mg | -106 | p < 0.05 |
| Entacapone 200 mg | -81 | p < 0.05 |
Pharmacokinetic Parameters of this compound
This table presents the impact of different this compound doses on the bioavailability of levodopa.[3]
| Treatment | Increase in Levodopa AUC (%) | Decrease in 3-O-methyldopa AUC (%) |
| This compound 75 mg | 28.1 | 59.2 |
| This compound 150 mg | 48.4 | 70.8 |
| Entacapone 200 mg | 33.3 | 59.1 |
AUC: Area Under the Curve
Visualizations
This compound's Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized, placebo and active-controlled study of this compound for the treatment of motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Problems with the present inhibitors and a relevance of new and improved COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Nebicapone for an Improved Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and detailed protocols for research focused on reducing the toxicological profile of Nebicapone, a potent catechol-O-methyltransferase (COMT) inhibitor. Development of this compound was discontinued due to observations of hepatotoxicity, specifically elevated liver enzymes in clinical trials.[1][2] This center addresses common challenges in modifying nitrocatechol-based compounds to mitigate these risks.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Toxicity
Q1: What is the primary toxicological concern associated with this compound?
A1: The primary concern is hepatotoxicity (liver damage).[1] Like other nitrocatechol-based COMT inhibitors such as tolcapone, this compound has been shown to cause elevations in liver transaminases (AST/ALT), which are key biomarkers of hepatocellular injury.[2][3] This toxicity is a class-related effect for some, but not all, nitrocatechol compounds and is the reason its clinical development was halted.[1][4][5]
Q2: What is the proposed mechanism of this compound-induced liver toxicity?
A2: While the exact mechanism is not fully elucidated, the toxicity of nitrocatechol compounds like this compound and tolcapone is believed to involve several interconnected pathways.[2][6] The leading hypotheses point to the nitrocatechol moiety itself, which can undergo metabolic activation to form reactive metabolites.[4][5][7] These reactive species can lead to:
-
Mitochondrial Injury: Direct interference with mitochondrial respiration and uncoupling of oxidative phosphorylation, leading to ATP depletion and cellular stress.[4][5]
-
Oxidative Stress: Formation of reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
Covalent Adduct Formation: Reactive metabolites can bind covalently to cellular macromolecules, particularly proteins, disrupting their function and triggering an immune response.[7]
Q3: Why are some nitrocatechol COMT inhibitors (like entacapone) considered safer than others (like tolcapone and this compound)?
A3: The difference in toxicological profiles appears to be multifactorial. Research suggests that properties like lipophilicity and the specific chemical substituents on the nitrocatechol ring play a crucial role.[4][5][8] Highly lipophilic compounds may accumulate to a greater extent in cellular membranes, including mitochondrial membranes, exacerbating their toxic potential. Furthermore, the electronic properties of substituents can influence the likelihood of forming reactive metabolites.[4][8] Entacapone, which is considered safe, possesses different structural features compared to the more toxic tolcapone, suggesting that subtle molecular modifications can significantly impact the safety profile.[4][5]
Section 2: Troubleshooting Guides for this compound Modification
This section addresses specific experimental challenges in a question-and-answer format.
Q2.1: My lead this compound analog, designed to be less lipophilic, still shows significant cytotoxicity in HepG2 cells. What are my next steps?
A2.1: Troubleshooting Strategy
If reducing lipophilicity alone is insufficient, the cytotoxicity may be driven by the formation of reactive metabolites or inherent chemical reactivity. A multi-step approach is recommended:
-
Confirm the Cytotoxicity Mechanism: It's crucial to determine if the toxicity is primarily due to mitochondrial dysfunction, oxidative stress, or another pathway.
-
Action: Perform a mechanistic toxicity panel. Run assays for mitochondrial membrane potential (e.g., JC-1 assay), cellular ATP levels, and reactive oxygen species (ROS) production (e.g., DCFDA assay).
-
Interpretation: If mitochondrial depolarization or a drop in ATP is observed at concentrations where cell death occurs, mitochondrial toxicity is likely a primary driver. A surge in ROS would indicate oxidative stress.
-
-
Assess Reactive Metabolite Formation: The nitrocatechol group is prone to metabolic activation.
-
Action: Conduct a "metabolite trapping" study using human liver microsomes. Incubate your analog with microsomes, an NADPH regenerating system, and a trapping agent like glutathione (GSH). Analyze the reaction mixture by LC-MS/MS to identify any GSH adducts, which are hallmarks of reactive metabolite formation.[7]
-
Interpretation: The presence of GSH adducts confirms bioactivation. The structure of the adduct can provide clues about the reactive site on the molecule.
-
-
Re-evaluate the Molecular Design: If bioactivation is confirmed, the next design cycle should focus on blocking the site of metabolism or replacing the entire nitrocatechol toxicophore.
Data Presentation: Comparing Parent vs. Analog Toxicity
Summarize your findings in a table to clearly track progress and guide the next design iteration.
| Compound | LogP (Lipophilicity) | COMT IC₅₀ (nM) | HepG2 EC₅₀ (µM) | Mitochondrial ΔΨm EC₅₀ (µM) | GSH Adduct Formation (Peak Area) |
| This compound | 3.1 (est.) | 5 | 25 | 30 | 1.2 x 10⁶ |
| Analog 1A | 2.5 | 15 | 35 | 40 | 9.8 x 10⁵ |
| Analog 1B | 2.6 | 12 | >100 | >100 | Not Detected |
This table uses hypothetical data for illustrative purposes.
Visualization: Troubleshooting Workflow
This diagram outlines the decision-making process when a modified analog still exhibits toxicity.
Q2.2: What are some viable bioisosteric replacements for the nitrocatechol group that might retain COMT inhibition while reducing toxicity?
A2.2: Bioisostere Strategies
The goal is to replace the toxicophore while maintaining the key interactions (chelation with the magnesium ion in the COMT active site) required for inhibitory activity.
-
Replace the Nitro Group Only: The nitro group is highly electron-withdrawing and a key suspect in forming reactive metabolites.
-
Potential Replacements: Cyano (-CN), trifluoromethyl (-CF₃), or sulfone (-SO₂R) groups. These are all strongly electron-withdrawing but have different metabolic profiles. The cyano group, in particular, has been noted to stabilize reactivity in some nitrocatechol analogs.[4][8]
-
Rationale: This is a conservative modification that maintains the core catechol scaffold. It aims to alter the electronic properties to disfavor metabolic reduction of the nitro group into toxic species.
-
-
Replace the Entire Nitrocatechol Ring: A more aggressive strategy if modifying the nitro group is unsuccessful.
-
Potential Replacements: Heterocyclic rings that can mimic the catechol's hydrogen bonding and chelation capabilities. Examples include 5-hydroxy-4-pyridones, 3-hydroxypyran-4-ones, or certain triazole/tetrazole structures.
-
Rationale: This approach completely removes the problematic moiety. The challenge is to find a heterocycle with the correct geometry and pKa to effectively chelate the magnesium ion and maintain potency.
-
Visualization: Bioisosteric Replacement Strategy
This diagram illustrates the logical relationship between the toxicity problem and potential solutions.
Section 3: Key Experimental Protocols
Protocol 3.1: In Vitro Cytotoxicity Assessment in HepG2 Cells (MTS Assay)
This protocol is used to determine the concentration at which a compound causes 50% cell death (EC₅₀), a primary screen for hepatotoxicity.
Methodology:
-
Cell Culture: Culture HepG2 cells (a human liver carcinoma cell line) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound and your test analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light. The MTS reagent is converted by viable cells into a colored formazan product.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression analysis.
Protocol 3.2: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This assay differentiates between healthy and apoptotic cells based on mitochondrial membrane potential (ΔΨm).
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3.1.
-
JC-1 Staining: After the desired incubation period, remove the treatment medium. Add 100 µL of medium containing JC-1 stain (typically 2 µM) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells twice with a phosphate-buffered saline (PBS) or assay buffer.
-
Measurement: Measure fluorescence using a microplate reader capable of detecting both green and red fluorescence.
-
Healthy Cells (High ΔΨm): JC-1 forms J-aggregates, which fluoresce red (Excitation ~535 nm, Emission ~590 nm).
-
Apoptotic Cells (Low ΔΨm): JC-1 remains as monomers, which fluoresce green (Excitation ~485 nm, Emission ~530 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization, a key event in early apoptosis and a marker of mitochondrial toxicity.
Visualization: Proposed Mechanism of Nitrocatechol Hepatotoxicity
This diagram illustrates the pathway from the parent drug to cellular damage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. drughunter.com [drughunter.com]
Validation & Comparative
Nebicapone vs. Entacapone: A Comparative Efficacy Analysis for Parkinson's Disease Management
A detailed comparison of two catechol-O-methyltransferase (COMT) inhibitors, nebicapone and entacapone, reveals differences in their efficacy in managing motor fluctuations in Parkinson's disease. Clinical data suggests that this compound may offer a more sustained improvement in motor response compared to entacapone.
This guide provides a comprehensive comparison of the efficacy of this compound and entacapone, two selective and reversible inhibitors of catechol-O-methyltransferase (COMT). Both drugs are designed to be used as adjuncts to levodopa therapy in Parkinson's disease patients experiencing end-of-dose motor fluctuations, commonly known as "wearing-off." By inhibiting COMT, these drugs prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect in the brain.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters from comparative clinical trials involving this compound and entacapone. The data is primarily drawn from a randomized, double-blind, placebo-controlled, 4-way crossover study, which provides a direct head-to-head comparison.
| Pharmacokinetic Parameters | This compound (75 mg) | This compound (150 mg) | Entacapone (200 mg) |
| Increase in Levodopa AUC (%) | 28.1% | 48.4% | 33.3% |
| Decrease in 3-O-methyldopa AUC (%) | 59.2% | 70.8% | 59.1% |
Data sourced from a study by Ferreira et al.[1]
| Clinical Efficacy Parameters | This compound (75 mg) | This compound (150 mg) | Entacapone (200 mg) |
| Increase in "ON" Time (minutes, after levodopa test dose) | 29 min | 45 min | 16 min |
| Decrease in Daily "OFF" Time (minutes, from patient diaries) | 109 min | 103 min | 71 min |
| Increase in Daily "ON" Time (minutes, from patient diaries) | 74 min | 101 min | 74 min |
Data sourced from a study by Ferreira et al.[1]
Another multicenter, randomized, 8-week double-blind, placebo- and active-controlled, parallel-group study also demonstrated the efficacy of this compound in reducing "Off" time.
| Clinical Efficacy (8 weeks) | This compound (150 mg) | Entacapone (200 mg) | Placebo |
| Mean Decrease in Daily "OFF" Time (minutes) | -106 min | -81 min | - |
Data sourced from a study by Ferreira et al.[2]
Experimental Protocols
The clinical trials cited employed rigorous methodologies to assess the comparative efficacy of this compound and entacapone.
Study Design
A key comparative study was a randomized, double-blind, placebo-controlled, 4-way crossover trial.[1] This design is robust as each patient serves as their own control, receiving all treatments (this compound at different doses, entacapone, and placebo) in a randomized order. The treatment periods were 6-9 days each, with a levodopa test performed at the end of each period.[1]
Another pivotal study was a multicenter, randomized, 8-week double-blind, placebo- and active-controlled, parallel-group trial.[2]
Pharmacokinetic Analysis: Levodopa and 3-O-methyldopa Quantification
Blood samples were collected at predefined intervals to determine the plasma concentrations of levodopa and its major metabolite, 3-O-methyldopa (3-OMD). The analytical method typically used for this is High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection.
-
Sample Preparation: Plasma samples are typically deproteinized, often using an acid like perchloric acid.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate levodopa and 3-OMD from other plasma components. The mobile phase usually consists of an aqueous buffer and an organic solvent like methanol or acetonitrile.
-
Detection: Electrochemical detection is highly sensitive for catechols like levodopa. Alternatively, tandem mass spectrometry (MS/MS) offers high specificity and sensitivity.
-
Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated to determine the total drug exposure.
Pharmacodynamic Analysis: COMT Activity Assay
The inhibition of COMT activity is a primary pharmacodynamic marker for these drugs. This is often measured in erythrocytes (red blood cells) using a radiometric assay .
-
Principle: The assay measures the transfer of a radiolabeled methyl group from a donor substrate (S-adenosyl-L-methionine, [³H]-SAM) to a catechol substrate.
-
Procedure:
-
Erythrocyte lysate (containing COMT) is incubated with the catechol substrate and [³H]-SAM.
-
The reaction is stopped, and the methylated radioactive product is separated from the unreacted [³H]-SAM, often by solvent extraction.
-
The radioactivity of the product is measured using a scintillation counter.
-
-
Outcome: The level of radioactivity is proportional to the COMT enzyme activity. The percentage of inhibition by this compound or entacapone is calculated relative to a control without the inhibitor.
Clinical Assessment
Clinical efficacy was evaluated using standardized and patient-reported outcomes:
-
Unified Parkinson's Disease Rating Scale (UPDRS): This is a comprehensive scale used by clinicians to assess the motor and non-motor symptoms of Parkinson's disease. The motor examination section (Part III) is particularly relevant for assessing changes in motor function.
-
Patient Diaries: Patients were instructed to record their motor state at regular intervals (e.g., every 30 minutes) throughout the day. They would classify their state as "ON" (good motor control), "OFF" (poor motor control), or "ON with troublesome dyskinesia" (involuntary movements). This provides a real-world measure of the duration of therapeutic benefit and the burden of motor fluctuations.
Mechanism of Action and Signaling Pathway
Both this compound and entacapone are reversible inhibitors of the COMT enzyme.[3][4] In patients treated with levodopa, a significant portion of the drug is metabolized in the periphery to 3-O-methyldopa by COMT before it can cross the blood-brain barrier. By inhibiting COMT, this compound and entacapone reduce this peripheral breakdown, leading to a higher and more sustained plasma concentration of levodopa. This, in turn, allows more levodopa to reach the brain, where it is converted to dopamine, the neurotransmitter deficient in Parkinson's disease.
Caption: Mechanism of COMT Inhibition.
Caption: Clinical Trial Workflow.
References
A Comparative Analysis of the Pharmacokinetics of Nebicapone and Other COMT Inhibitors
A Guide for Researchers and Drug Development Professionals
Catechol-O-methyltransferase (COMT) inhibitors are a class of drugs primarily used in the management of Parkinson's disease. They work by inhibiting the COMT enzyme, which is involved in the breakdown of levodopa, the primary medication for Parkinson's. By blocking this enzyme, COMT inhibitors increase the bioavailability and prolong the effect of levodopa in the brain.[1][2][3] This guide provides a comparative analysis of the pharmacokinetics of a newer COMT inhibitor, Nebicapone, with other established COMT inhibitors: entacapone, tolcapone, and opicapone.
Mechanism of Action of COMT Inhibitors
COMT inhibitors prevent the conversion of levodopa to 3-O-methyldopa (3-OMD) in the periphery.[2][4] This action increases the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain, thereby improving the motor symptoms of Parkinson's disease.[3][5] While all COMT inhibitors share this general mechanism, they differ in their selectivity and ability to cross the blood-brain barrier. Entacapone and opicapone are peripherally selective, meaning they do not readily cross the blood-brain barrier.[2] Tolcapone, however, can cross the blood-brain barrier and inhibit COMT in the central nervous system as well.[2][6] this compound is also reported to be peripherally selective.[7]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound, entacapone, tolcapone, and opicapone based on data from various clinical and preclinical studies.
| Parameter | This compound | Entacapone | Tolcapone | Opicapone |
| Time to Peak (Tmax) (hours) | ~1.00 - 1.25[8][9] | ~1.0[10] | ~2.0[6][11][12] | ~1.0 - 2.5[13][14] |
| Elimination Half-life (t1/2) (hours) | ~2.34[8][9] | ~0.4 - 0.7 (β-phase), 2.4 (γ-phase) | ~2.0 - 3.0[6][11][15] | ~0.7 - 3.2 |
| Bioavailability (%) | Not explicitly stated | ~35[10][16] | ~65[6] | ~20[13] |
| Protein Binding (%) | Not explicitly stated | 98[10] | >99.9[6] | 99.9[13] |
| Metabolism | Glucuronidation is a major pathway[8][9] | Almost completely metabolized, mainly by glucuronidation[10][17] | Glucuronidation and methylation by COMT[6] | Mainly sulfation, also reduction, glucuronidation, methylation[13] |
| Excretion | ~70% in urine (as glucuronide), ~17.3% in feces[9] | ~10% in urine, ~90% in feces[17] | ~60% in urine, ~40% in feces[6] | ~13% in urine, ~67% in feces[13] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from clinical trials involving healthy volunteers and patients with Parkinson's disease. A typical experimental workflow for a pharmacokinetic study of a COMT inhibitor is outlined below.
General Pharmacokinetic Study Protocol
A single-center, open-label study is often conducted to evaluate the pharmacokinetics of a COMT inhibitor.
-
Subject Recruitment: Healthy male and/or female subjects, or patients with stable Parkinson's disease, are recruited.
-
Dosing: A single oral dose of the COMT inhibitor is administered. In some studies, multiple dosing regimens are evaluated.[18][19] For studies in Parkinson's patients, the COMT inhibitor is often co-administered with levodopa/carbidopa.[19][20][21]
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[18] Urine and feces may also be collected over a specified period to assess excretion.[9]
-
Bioanalysis: Plasma, urine, and fecal concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.[18]
-
Pharmacodynamic Assessment: In studies involving co-administration with levodopa, the effect of the COMT inhibitor on levodopa pharmacokinetics is also assessed.[20][21] Erythrocyte COMT activity may also be measured as a pharmacodynamic marker of COMT inhibition.[15][20]
Discussion and Conclusion
This comparative analysis highlights the distinct pharmacokinetic profiles of this compound and other COMT inhibitors.
-
Absorption: All four COMT inhibitors are rapidly absorbed, with Tmax values generally between 1 to 2.5 hours.[6][8][9][10][17][12]
-
Elimination: this compound, entacapone, and tolcapone have relatively short elimination half-lives, typically in the range of 2 to 3 hours.[6][8][9][11][22][15] Opicapone also has a short half-life, but its duration of action is longer than 24 hours due to its slow dissociation from the COMT enzyme.[13]
-
Metabolism and Excretion: The primary route of metabolism and excretion varies among the inhibitors. This compound is mainly eliminated through urine as a glucuronide conjugate.[9] Entacapone is predominantly excreted in feces, while tolcapone is excreted in both urine and feces.[6][17] Opicapone is primarily excreted in feces.[13]
-
Bioavailability and Protein Binding: Tolcapone exhibits the highest oral bioavailability among the compared drugs, while opicapone has the lowest.[6] All are highly protein-bound.[6][10][13]
References
- 1. How Do COMT Inhibitors Work? [rxlist.com]
- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effect of COMT inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Tolcapone - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics, disposition, and metabolism of [14C]-nebicapone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Disposition, and Metabolism of [14C]-Nebicapone in Humans | Bentham Science [benthamscience.com]
- 10. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opicapone - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. drugs.com [drugs.com]
- 16. Entacapone - Wikipedia [en.wikipedia.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Pharmacokinetics of Opicapone and Its Metabolites in Healthy White and Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdsabstracts.org [mdsabstracts.org]
- 20. "Pharmacokinetics of Opicapone and Effect on Comt and Levodopa Pharmaco" by G Loewen, Peter A. LeWitt et al. [scholarlycommons.henryford.com]
- 21. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Validating the superiority of Nebicapone over second-generation COMT inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nebicapone, an investigational catechol-O-methyltransferase (COMT) inhibitor, with established second-generation COMT inhibitors: Entacapone, Tolcapone, and Opicapone. The objective is to present a data-driven analysis of their respective performance profiles, supported by experimental data and methodologies, to inform research and development in the field of Parkinson's disease therapeutics.
Executive Summary
This compound (BIA 3-202) is a reversible, peripherally acting COMT inhibitor that was under development for the treatment of Parkinson's disease.[1] Like other drugs in its class, this compound aims to enhance the bioavailability of levodopa, a cornerstone of Parkinson's therapy, by inhibiting its peripheral breakdown by COMT.[1] While clinical trials demonstrated its efficacy in reducing "OFF" time in patients, its development was halted due to concerns of hepatotoxicity, a significant adverse effect also associated with Tolcapone.[2][3] This guide will delve into the comparative efficacy, safety, and pharmacological profiles of this compound against its key comparators.
Mechanism of Action: COMT Inhibition
COMT inhibitors block the action of the catechol-O-methyltransferase enzyme, which is crucial in the metabolic pathway of levodopa. By inhibiting COMT, these drugs prevent the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma half-life and bioavailability of levodopa, allowing more of it to reach the brain.
Figure 1: Simplified signaling pathway of Levodopa metabolism and the action of COMT inhibitors.
Comparative Efficacy: Preclinical and Clinical Data
The potency and efficacy of COMT inhibitors are evaluated through both preclinical measures, such as the half-maximal inhibitory concentration (IC50), and clinical outcomes, primarily the reduction in "OFF" time for Parkinson's patients.
Table 1: In Vitro Potency of COMT Inhibitors
| Compound | IC50 Value (nM) | Source Organism/Tissue | Reference |
| This compound | 3.7 | Rat Brain | [4] |
| Entacapone | 10 - 151 | Rat Brain, Erythrocytes, Liver | [5][6][7] |
| Tolcapone | 2 - 795 | Rat Brain, Liver | [8] |
| Opicapone | ED50 < 1.4 mg/kg (in vivo) | Rat Peripheral COMT | [9] |
Note: IC50 values can vary based on experimental conditions. Direct comparison should be made with caution.
Clinical trials provide the most relevant data for comparing the therapeutic efficacy of these compounds.
Table 2: Clinical Efficacy in Parkinson's Disease Patients (Reduction in Daily "OFF" Time)
| Compound | Dosage | Mean Reduction in "OFF" Time (minutes) vs. Placebo | Key Clinical Trial(s) | Reference |
| This compound | 150 mg/day | 106 | Phase II (NCT00422412) | [2] |
| Entacapone | 200 mg with each levodopa dose | ~60 | NOMECOMT | [10] |
| Tolcapone | 100-200 mg t.i.d. | 120 - 150 | Tolcapone Fluctuator Study Group | [11] |
| Opicapone | 50 mg once daily | 60.8 | BIPARK-1 | [12] |
Pharmacokinetic Profiles
The pharmacokinetic properties of COMT inhibitors are critical to their dosing frequency and overall clinical utility.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Entacapone | Tolcapone | Opicapone |
| Half-life (t½) | ~2-3 hours[13] | ~0.6-2.4 hours[14][15] | ~2-3 hours[16] | ~0.8-2.3 hours[2] |
| Bioavailability | N/A | ~35%[14] | ~65%[16] | ~20%[17] |
| Time to Max. Conc. (Tmax) | N/A | ~1 hour[14] | ~2 hours[16] | ~1.5-4 hours[2] |
| Protein Binding | N/A | >98%[14] | >99.9%[16] | >99%[2] |
Safety and Tolerability
A major differentiating factor among COMT inhibitors is their safety profile, particularly concerning hepatotoxicity.
Table 4: Key Safety and Tolerability Findings
| Compound | Common Adverse Events | Hepatotoxicity Risk | Reference |
| This compound | Dyskinesia, nausea | Elevated liver transaminases observed | [2][3] |
| Entacapone | Dyskinesia, nausea, diarrhea, harmless urine discoloration | Generally considered safe with no significant risk | [18] |
| Tolcapone | Dyskinesia, nausea, diarrhea | Black box warning for potentially fatal acute liver failure | [19] |
| Opicapone | Dyskinesia, constipation, increased blood creatine kinase | Not associated with significant hepatotoxicity | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental designs cited in this guide.
COMT Inhibition Assay (General Protocol)
The inhibitory activity of the compounds on COMT is typically assessed by measuring the formation of the methylated product from a catechol substrate.
Figure 2: General workflow for an in vitro COMT inhibition assay.
Methodology:
-
Enzyme Preparation: A source of COMT, such as rat liver homogenate or human erythrocyte lysate, is prepared.[1][20]
-
Reaction Mixture: The enzyme preparation is incubated with a catechol substrate (e.g., norepinephrine, L-DOPA) and a methyl donor (S-adenosyl-L-methionine) in a suitable buffer.[1][20]
-
Inhibitor Addition: Varying concentrations of the test inhibitor (this compound, Entacapone, etc.) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (typically 37°C) for a specific duration.
-
Termination and Analysis: The reaction is stopped, and the amount of methylated product formed is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or radiometric assays.[1][20]
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of COMT activity (IC50) is determined from the dose-response curve.
Clinical Trial Design: BIPARK-1 (Opicapone)
The BIPARK-1 trial was a pivotal Phase III study that evaluated the efficacy and safety of Opicapone.[12][21]
Figure 3: Experimental workflow of the BIPARK-1 clinical trial.
Protocol Summary:
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.[21]
-
Patient Population: Patients with Parkinson's disease experiencing end-of-dose motor fluctuations.[21]
-
Intervention: Patients were randomized to receive one of the following as an adjunct to their levodopa therapy: placebo, entacapone (200 mg with each levodopa dose), or opicapone (5 mg, 25 mg, or 50 mg once daily).[21]
-
Duration: 14-15 weeks of double-blind treatment.[21]
-
Primary Endpoint: The primary efficacy measure was the change from baseline in absolute "OFF" time, as recorded in patient diaries.[21]
-
Secondary Endpoints: Included changes in "ON" time, investigator and patient global assessments of improvement, and safety and tolerability assessments.
Conclusion
This compound demonstrated clinical efficacy comparable to other second-generation COMT inhibitors in reducing "OFF" time in Parkinson's disease patients. However, the emergence of hepatotoxicity concerns during its clinical development ultimately led to the discontinuation of its advancement.[3][16] In contrast, Entacapone and Opicapone have more favorable safety profiles, with Opicapone offering the convenience of once-daily dosing. Tolcapone, while highly effective, remains a second-line option due to its significant risk of liver injury.[19]
This comparative analysis underscores the critical balance between efficacy and safety in the development of new therapeutics. While this compound showed promise, its safety profile ultimately proved to be its limiting factor. Future research in COMT inhibitors will likely focus on developing compounds with sustained efficacy and a safety profile that is superior to the currently available options.
References
- 1. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opicapone: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entacapone is beneficial in both fluctuating and non-fluctuating patients with Parkinson's disease: a randomised, placebo controlled, double blind, six month study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Added Benefit of Opicapone When Used Early in Parkinson's Disease Patients With Levodopa-Induced Motor Fluctuations: A Post-hoc Analysis of BIPARK-I and -II [frontiersin.org]
- 7. Long‐term efficacy of opicapone in fluctuating Parkinson's disease patients: a pooled analysis of data from two phase 3 clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolcapone in stable Parkinson's disease: efficacy and safety of long-term treatment. The Tolcapone Stable Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Entacapone enhances the response to levodopa in parkinsonian patients with motor fluctuations. Nomecomt Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term efficacy of opicapone in fluctuating Parkinson's disease patients: a pooled analysis of data from two phase 3 clinical trials and their open-label extensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COMT inhibition with entacapone for patients with Parkinson's disease and motor complications: the novelty of continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The safety/tolerability of opicapone when used early in Parkinson's disease patients with levodopa-induced motor fluctuations: A post-hoc analysis of BIPARK-I and II [frontiersin.org]
- 15. ujms.net [ujms.net]
- 16. researchgate.net [researchgate.net]
- 17. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Opicapone as an adjunct to levodopa in patients with Parkinson's disease and end-of-dose motor fluctuations: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nebicapone and Opicapone for Parkinson's Disease Therapy
An Objective Analysis of Two Catechol-O-Methyltransferase (COMT) Inhibitors
This guide provides a detailed comparison of nebicapone and the third-generation COMT inhibitor opicapone, intended for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data to facilitate an objective evaluation of their respective pharmacological profiles.
Introduction to COMT Inhibition in Parkinson's Disease
Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons, leading to a deficiency of dopamine in the brain.[1] Levodopa, a dopamine precursor, remains the most effective symptomatic treatment for PD.[2][3] However, its therapeutic window narrows with long-term use, leading to motor fluctuations known as "wearing-off" phenomena.[4][5] A significant portion of levodopa is metabolized peripherally by the enzyme catechol-O-methyltransferase (COMT), which reduces its bioavailability in the brain.[6][7]
COMT inhibitors are a class of drugs that block this peripheral metabolism, thereby increasing the plasma half-life of levodopa and enhancing its availability to the central nervous system.[3][8] This guide focuses on two such inhibitors: opicapone, a third-generation inhibitor approved for clinical use, and this compound, an investigational drug whose development has been discontinued.[9][10]
Mechanism of Action: Peripheral COMT Inhibition
Both this compound and opicapone are potent, reversible, and primarily peripherally acting COMT inhibitors.[11][12] They selectively target COMT in the peripheral tissues, preventing the conversion of levodopa to 3-O-methyldopa (3-OMD).[6][12] This inhibition leads to a higher and more sustained plasma concentration of levodopa, allowing for greater transport across the blood-brain barrier where it can be converted to dopamine.[6][9]
Opicapone is noted for its slow dissociation from the COMT enzyme, which contributes to its long duration of action, despite a relatively short plasma half-life.[9] this compound was also developed as a peripherally selective COMT inhibitor to minimize central nervous system side effects.[10]
Figure 1: Mechanism of peripheral COMT inhibition by this compound or Opicapone.
Pharmacodynamic and Pharmacokinetic Profiles
A key differentiator between COMT inhibitors is their pharmacokinetic and pharmacodynamic profiles, which dictate their dosing frequency and clinical utility. Opicapone's design as a once-daily medication is a significant clinical advantage.[13][14]
| Parameter | This compound | Opicapone |
| Dosing Frequency | Multiple daily doses[4] | Once daily[13] |
| Half-life (t½) | ~2.34 hours[15] | ~0.7 - 3.2 hours[9] |
| Time to Max. Concentration (Tmax) | ~1.00 hour[15] | ~1 - 2.5 hours[9] |
| Duration of COMT Inhibition | Sustained with multiple doses[16] | > 24 hours[9] |
| Metabolism | Primarily glucuronidation[12] | Mainly sulfation[9] |
| Excretion | ~70% urine, ~17% feces[15] | ~67% feces, ~13% urine[9] |
| Table 1: Comparative Pharmacokinetic Properties of this compound and Opicapone. |
Clinical Efficacy: Impact on Levodopa and Motor Symptoms
Clinical trials for both this compound and opicapone have demonstrated their efficacy in enhancing levodopa's therapeutic effects and improving motor symptoms in Parkinson's disease patients.
Effect on Levodopa Pharmacokinetics
Both agents have been shown to significantly increase the systemic exposure to levodopa, as measured by the area under the plasma concentration-time curve (AUC).
| Study Drug (Dose) | Levodopa AUC Increase | 3-OMD AUC Decrease | Comparator |
| This compound (75 mg) | 28.1%[16] | 59.2%[16] | Entacapone (200 mg) |
| This compound (150 mg) | 48.4%[16] | 70.8%[16] | Entacapone (200 mg) |
| Opicapone (50 mg) | ~59.6% to ~73.8% increase from baseline[17] | Significant decrease[17] | Placebo |
| Entacapone (200 mg) | 33.3%[16] | 59.1%[16] | This compound (75/150 mg) |
| Table 2: Impact on Levodopa and 3-O-Methyldopa (3-OMD) Bioavailability. |
Reduction in "OFF" Time
A primary endpoint in clinical trials for Parkinson's disease is the reduction in "OFF" time, the period when symptoms are not well-controlled.
| Study Drug (Dose) | Mean Reduction in "OFF" Time (minutes/day) | Comparator (Reduction) |
| This compound (150 mg) | 106 minutes[4] | Placebo |
| Opicapone (50 mg) | 65 minutes vs. Placebo[18] | Entacapone (39 minutes vs. Placebo)[18] |
| Entacapone (200 mg) | 81 minutes[4] | Placebo |
| Table 3: Comparative Efficacy in Reducing Daily "OFF" Time. |
Safety and Tolerability
The safety profile is a critical aspect of drug development and a key point of divergence between this compound and opicapone.
This compound: Clinical development of this compound was halted due to concerns about hepatotoxicity.[10] In a phase II study, clinically relevant elevations in liver transaminases (AST/ALT) were observed in 4 out of 46 patients receiving the 150 mg dose.[4] This finding was a significant safety concern that ultimately led to the discontinuation of its development.[10]
Opicapone: Opicapone has demonstrated a favorable safety profile in extensive clinical trials and post-marketing surveillance.[14][19] It is not associated with the hepatotoxicity seen with the older COMT inhibitor tolcapone, or with this compound.[20] The most common side effects are dopaminergic in nature, such as dyskinesia, and are typically managed by adjusting the levodopa dosage.[9][18] Other reported side effects include constipation, increased blood creatine kinase, hypotension, and weight decrease.[9][14]
Experimental Protocols
Representative Clinical Trial Design for a COMT Inhibitor
The following describes a typical experimental design for a clinical trial evaluating a novel COMT inhibitor, based on published studies of this compound and opicapone.[4][16]
Figure 2: Generalized workflow for a clinical trial comparing COMT inhibitors.
Methodology for Levodopa Pharmacokinetic Analysis:
-
Patient Population: Healthy volunteers or patients with Parkinson's disease stabilized on a levodopa/dopa-decarboxylase inhibitor (DDCI) regimen.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study is conducted.
-
Drug Administration: Subjects receive a single dose of the investigational COMT inhibitor (e.g., this compound), the comparator (e.g., opicapone or placebo), administered concomitantly with a standard dose of levodopa/DDCI.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Bioanalysis: Plasma concentrations of levodopa and 3-OMD are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with electrochemical detection (HPLC-ED).
-
Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (maximum concentration), and t½ (half-life).
-
Statistical Analysis: Statistical tests (e.g., ANOVA) are used to compare the pharmacokinetic parameters between the different treatment arms.
Conclusion
Both this compound and opicapone were developed as potent, peripherally selective COMT inhibitors to improve the efficacy of levodopa in treating Parkinson's disease. While clinical data indicated that this compound was effective in increasing levodopa bioavailability and reducing "OFF" time, its development was terminated due to a significant risk of hepatotoxicity.[4][10]
In contrast, opicapone has emerged as a successful third-generation COMT inhibitor with a favorable safety profile and the convenience of once-daily dosing.[13][20] It has been shown to be effective in reducing "OFF" time and is a valuable therapeutic option for managing motor fluctuations in patients with Parkinson's disease.[18][21] This comparison underscores the critical importance of the safety profile in the successful development and clinical application of new therapeutic agents.
References
- 1. parkinsonsdisease.net [parkinsonsdisease.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Opicapone? [synapse.patsnap.com]
- 7. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 9. Opicapone - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Opicapone, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ongentys (opicapone) | Parkinson's Disease [michaeljfox.org]
- 14. Opicapone (Ongentys): A New COMT Inhibitor for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Disposition, and Metabolism of [14C]-Nebicapone in Humans | Bentham Science [benthamscience.com]
- 16. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Pharmacokinetics of Opicapone and Effect on Comt and Levodopa Pharmaco" by G Loewen, Peter A. LeWitt et al. [scholarlycommons.henryford.com]
- 18. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 19. Opicapone as adjunct to levodopa in treated Parkinson's disease without motor complications: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Long‐term efficacy of opicapone in fluctuating Parkinson's disease patients: a pooled analysis of data from two phase 3 clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of COMT Inhibitors: Nebicapone, Entacapone, and Tolcapone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of three catechol-O-methyltransferase (COMT) inhibitors: Nebicapone, entacapone, and tolcapone. These compounds are significant in the management of Parkinson's disease, acting as adjuncts to levodopa therapy.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biochemical pathways and experimental procedures to facilitate a clear understanding of their comparative efficacy at the molecular level.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound, entacapone, and tolcapone as COMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes available data from various studies. It is crucial to note that direct comparison of absolute values is challenging due to variations in experimental conditions across different studies, such as the enzyme source (species and tissue) and the specific COMT isoform (soluble, S-COMT; or membrane-bound, MB-COMT).
| Inhibitor | Parameter | Value (nM) | Enzyme Source | Substrate | Reference |
| This compound | IC50 | 3.7 | Rat Brain COMT | - | [3] |
| IC50 | 696 | Rat Liver COMT | - | [3] | |
| Ki | 0.19 ± 0.02 | Rat Liver Soluble COMT | Adrenaline | [4] | |
| Entacapone | IC50 | 18 (17-19) | Rat Liver Cytosol | Esculetin | [5] |
| IC50 | 53 (24-64) | Human Liver Cytosol | Esculetin | [5] | |
| IC50 | 151 | Human Liver | 3,4-dihydroxybenzoic acid | [4] | |
| Tolcapone | IC50 | 25 (23-27) | Rat Liver Cytosol | Esculetin | [5] |
| IC50 | 130 (80-190) | Human Liver Cytosol | Esculetin | [5] | |
| IC50 | 773 | Human Liver | 3,4-dihydroxybenzoic acid | [4] |
Note: IC50 and Ki values are highly dependent on experimental conditions. The data presented is for comparative purposes and should be interpreted in the context of the cited studies.
Experimental Protocols
The determination of the in vitro potency of COMT inhibitors involves enzymatic assays that measure the rate of COMT-catalyzed methylation of a substrate in the presence and absence of the inhibitor. Below is a representative protocol for a COMT inhibition assay using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the IC50 value of a test compound for COMT inhibition.
Materials:
-
Recombinant human COMT (S-COMT or MB-COMT)
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
A catechol substrate (e.g., adrenaline, L-DOPA, or a fluorescent substrate)
-
Test inhibitors (this compound, entacapone, tolcapone) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with a suitable detector (e.g., UV or electrochemical detector)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the COMT enzyme, SAM, substrate, and inhibitors at appropriate concentrations.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, COMT enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate and SAM to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20 minutes), ensuring the reaction proceeds in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stopping solution, such as perchloric acid, which denatures the enzyme.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant into the HPLC system. The mobile phase and column are chosen to separate the substrate from the methylated product. The amount of product formed is quantified by measuring the peak area.
-
Data Analysis: Calculate the percentage of COMT inhibition for each inhibitor concentration compared to a control reaction without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: Catecholamine Metabolism and COMT Inhibition
The following diagram illustrates the metabolic pathway of catecholamines and the mechanism of action of COMT inhibitors.
Caption: Mechanism of COMT inhibition in the catecholamine metabolic pathway.
Experimental Workflow: In Vitro COMT Inhibition Assay
The diagram below outlines the key steps in a typical in vitro experimental workflow to determine the potency of COMT inhibitors.
Caption: Workflow for determining the in vitro potency of COMT inhibitors.
References
- 1. Problems with the present inhibitors and a relevance of new and improved COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Assessing the Relative Risk of Hepatotoxicity: A Comparative Guide to Nebicapone and Tolcapone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatotoxic potential of two catechol-O-methyltransferase (COMT) inhibitors, nebicapone and tolcapone. Both drugs have been developed as adjuncts to levodopa therapy in Parkinson's disease, but their clinical progression has been significantly impacted by concerns over liver safety. This document synthesizes clinical trial data, outlines key mechanistic insights, and details relevant experimental protocols to facilitate an objective risk assessment.
Executive Summary
Tolcapone, an effective and marketed COMT inhibitor, carries a "black box" warning due to the risk of severe, and in some cases fatal, hepatotoxicity.[1][2] This has necessitated stringent liver function monitoring for patients. This compound, a newer-generation COMT inhibitor, also demonstrated evidence of hepatotoxicity in clinical trials, with clinically relevant elevations in liver transaminases observed, which ultimately led to the discontinuation of its development.[3][4][5] The primary mechanism underlying tolcapone-induced liver injury is believed to be mitochondrial dysfunction through the uncoupling of oxidative phosphorylation.[6] While the precise mechanisms for this compound are less elucidated, its structural similarity to tolcapone suggests a comparable pathway of mitochondrial toxicity. An additional contributing factor for tolcapone is the formation of reactive metabolites.
Clinical Hepatotoxicity Profile
Clinical trial data reveal a clear signal of hepatotoxicity for both this compound and tolcapone, characterized by elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
| Drug | Dose | Incidence of Clinically Significant Liver Enzyme Elevations (>3x ULN*) | Notes |
| This compound | 150 mg | 8.7% (4 out of 46 patients)[3] | Clinically relevant elevations in AST and/or ALT were observed.[3] |
| Tolcapone | 100 mg | ~1%[7] | Elevations were generally asymptomatic and reversible upon discontinuation.[1] |
| 200 mg | ~3%[7] | Higher doses correlated with a greater incidence of enzyme elevations.[7] | |
| Post-marketing | Rare cases of acute liver failure, including fatalities.[1][2] | Led to market withdrawal in some regions and a black box warning in the US.[7] | |
| Entacapone (comparator) | 200 mg | 0.3% - 0.5% (similar to placebo)[1] | Generally considered to have a favorable liver safety profile. |
*ULN: Upper Limit of Normal
Mechanistic Insights into Hepatotoxicity
The primary mechanisms implicated in the hepatotoxicity of these nitrocatechol-based COMT inhibitors are mitochondrial dysfunction and the formation of reactive metabolites.
Mitochondrial Toxicity
Tolcapone is a known uncoupler of mitochondrial oxidative phosphorylation, which disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and increased production of reactive oxygen species (ROS).[6] This can trigger a cascade of events culminating in hepatocellular injury and death. In vitro studies have demonstrated that tolcapone is a more potent mitochondrial toxicant than the safer comparator, entacapone.[6] Given this compound's structural similarities and the clinical observations of liver enzyme elevations, a similar mechanism of mitochondrial toxicity is highly probable.
Caption: Proposed mitochondrial toxicity pathway for tolcapone and this compound.
Reactive Metabolite Formation
The metabolism of tolcapone can lead to the formation of electrophilic reactive metabolites. These intermediates can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, induction of an immune response, and hepatocellular damage.[8][9] This bioactivation is considered a contributing factor to the idiosyncratic nature of tolcapone's severe liver toxicity.
Caption: Bioactivation pathway of tolcapone leading to reactive metabolites.
Experimental Protocols
The assessment of hepatotoxicity for compounds like this compound and tolcapone involves a combination of in vitro assays targeting key mechanistic events.
In Vitro Cytotoxicity Assessment in Primary Hepatocytes or HepG2 Cells
This assay provides a general assessment of a compound's potential to cause liver cell death.
-
Objective: To determine the concentration-dependent cytotoxicity of this compound and tolcapone.
-
Cell Models: Primary human or rat hepatocytes; HepG2 cell line.
-
Methodology:
-
Cell Seeding: Plate hepatocytes or HepG2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose cells to a range of concentrations of this compound, tolcapone, and a vehicle control for 24 to 72 hours.
-
Viability Assessment: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial reductase activity, or by quantifying ATP levels.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Mitochondrial Function Assessment using Extracellular Flux Analysis (e.g., Seahorse XF Assay)
This assay directly measures the impact of the compounds on mitochondrial respiration.
-
Objective: To assess the effect of this compound and tolcapone on mitochondrial oxygen consumption rate (OCR), an indicator of oxidative phosphorylation.
-
Instrumentation: Seahorse XF Analyzer.
-
Methodology:
-
Cell Seeding: Seed hepatocytes or HepG2 cells in a Seahorse XF microplate.
-
Compound Incubation: Treat cells with this compound, tolcapone, or vehicle control for a specified period.
-
Mito Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Compare the OCR profiles of compound-treated cells to control cells to identify effects such as uncoupling (increased basal respiration, decreased ATP-linked respiration) or inhibition of the electron transport chain.
-
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Reactive Metabolite Trapping Assay
This assay is designed to detect the formation of electrophilic metabolites.
-
Objective: To identify the formation of reactive metabolites of this compound and tolcapone.
-
Methodology:
-
Incubation: Incubate this compound or tolcapone with human liver microsomes (or other metabolically active systems) in the presence of a trapping agent, typically glutathione (GSH). A control incubation is performed without the NADPH-generating system.
-
Sample Processing: After incubation, stop the reaction and process the samples to remove proteins.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH-drug adducts.
-
Data Interpretation: The presence of unique masses corresponding to the drug conjugated with glutathione indicates the formation of reactive metabolites.
-
Conclusion
Both this compound and tolcapone exhibit a clear risk of hepatotoxicity, with clinical data showing a higher incidence of liver enzyme elevations for this compound at the tested therapeutic dose compared to standard doses of tolcapone. The underlying mechanism for tolcapone is strongly linked to mitochondrial dysfunction, a pathway that is also highly probable for this compound. The formation of reactive metabolites presents an additional liability for tolcapone. The experimental protocols outlined provide a framework for the preclinical assessment of these hepatotoxic risks. The clinical findings for both compounds underscore the importance of thorough preclinical evaluation of mitochondrial function and metabolic activation for nitrocatechol-based drug candidates.
References
- 1. Tolcapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COMT inhibitors and liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Nebicapone Demonstrates Competitive "Off" Time Reduction in Parkinson's Disease Treatment Compared to Other COMT Inhibitors
A comprehensive review of clinical trial data reveals that Nebicapone, a catechol-O-methyltransferase (COMT) inhibitor, shows a significant reduction in "Off" time for Parkinson's disease patients, comparable and in some instances superior to other drugs in its class, including Entacapone, Opicapone, and Tolcapone. This guide provides a detailed comparison of the clinical efficacy of these 'capone' drugs, their mechanisms of action, and the experimental protocols of key studies, offering valuable insights for researchers and drug development professionals.
Comparative Efficacy in "Off" Time Reduction
The primary measure of efficacy for adjunct therapies in Parkinson's disease is the reduction of "Off" time, the periods when the effects of levodopa wear off and motor symptoms return. Clinical studies have quantified this reduction for this compound and other 'capones', with the data summarized below.
| Drug | Dosage | Mean Reduction in "Off" Time (minutes) | Comparator |
| This compound | 150 mg (with each levodopa dose) | -106[1][2][3] | Placebo |
| 75 mg (with each levodopa dose) | -109[4] | Placebo | |
| 150 mg (with each levodopa dose) | -103[4] | Placebo | |
| Entacapone | 200 mg (with each levodopa dose) | -81[1][2][3] | Placebo |
| 200 mg (with each levodopa dose) | -71[4] | Placebo | |
| 200 mg (up to 10 times daily) | -42 to -96 (0.7 to 1.6 hours)[5] | Placebo | |
| 200 mg (with each levodopa dose) | -72 (1.2 hours)[6] | Placebo | |
| Opicapone | 50 mg (once daily) | -116.8[7] | Placebo (-56.0) |
| 50 mg (once daily) | -119[8] | Placebo (-65) | |
| 25 mg (once daily) | -102[8] | Placebo (-65) | |
| 50 mg (once daily) | -117[8] | Entacapone (-96), Placebo (-56) | |
| Tolcapone | 200 mg (tid) | -150 to -180 (2.5 to 3 hours)[9] | Placebo |
| 200 mg (tid) | -195 (3.25 hours)[10] | Placebo | |
| Not Specified | 20-30% reduction[11] | Placebo |
Mechanism of Action: COMT Inhibition
This compound and other 'capone' drugs are reversible inhibitors of catechol-O-methyltransferase (COMT).[12][13][14] COMT is an enzyme that plays a crucial role in the peripheral breakdown of levodopa, the primary medication for Parkinson's disease.[15][16][17] By inhibiting COMT, these drugs prevent the conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[18][19][20] This inhibition leads to increased plasma levels of levodopa, allowing more of it to reach the brain where it is converted to dopamine, the neurotransmitter deficient in Parkinson's disease.[15][19] This ultimately prolongs the therapeutic effect of levodopa and reduces "Off" time.[21][22] While Entacapone and Opicapone act primarily in the periphery, Tolcapone inhibits COMT in both the periphery and the central nervous system.[18][23][24] this compound is described as a mainly peripherally acting COMT inhibitor.[1][12]
Experimental Protocols of Key Clinical Trials
The data presented in this guide are derived from rigorously designed clinical trials. The methodologies of the pivotal studies for each drug are detailed below to provide a basis for cross-study comparison.
This compound: Multicenter, Randomized, Double-Blind, Placebo- and Active-Controlled Study[1][2][3][25]
-
Objective: To assess the efficacy and safety of three different doses of this compound compared to Entacapone and placebo in Parkinson's disease patients with "wearing-off" phenomenon.
-
Study Design: A multicenter, randomized, 8-week double-blind, placebo- and active-controlled, parallel-group study. The study included a single-blind placebo run-in period of 1 to 2 weeks.
-
Participants: 252 patients with Parkinson's disease experiencing motor fluctuations, treated with 4 to 8 daily doses of levodopa/carbidopa or levodopa/benserazide.
-
Intervention: Patients were randomized to receive this compound (50 mg, 100 mg, or 150 mg), Entacapone (200 mg), or placebo, administered concomitantly with each levodopa dose.
-
Primary Endpoint: The change from baseline in the absolute duration of "Off" time over 8 weeks, as recorded in patient diaries.
Opicapone: BIPARK-I and BIPARK-II Trials[7][8][26]
-
Objective: To evaluate the efficacy and safety of Opicapone as an adjunct to levodopa therapy in Parkinson's disease patients with end-of-dose motor fluctuations.
-
Study Design: Two similarly designed, multicenter, randomized, double-blind, placebo-controlled trials (BIPARK-I also included an active comparator, Entacapone). The double-blind phase lasted 14-15 weeks, followed by a 1-year open-label extension.
-
Participants: Patients with Parkinson's disease experiencing at least 1.5 hours of daily "Off" time. BIPARK-I enrolled 600 patients, and BIPARK-II enrolled 427 patients.
-
Intervention: Patients received once-daily Opicapone (5 mg, 25 mg, or 50 mg in BIPARK-I; 25 mg or 50 mg in BIPARK-II), Entacapone (200 mg with each levodopa dose in BIPARK-I), or placebo.
-
Primary Endpoint: The change from baseline in absolute "Off" time.
Tolcapone: Randomized, Double-Blind, Placebo-Controlled, Multicenter Trial[10]
-
Objective: To investigate the efficacy of Tolcapone in parkinsonian patients experiencing the "wearing-off" phenomenon on levodopa therapy.
-
Study Design: A randomized, double-blind, parallel-group trial conducted over 3 months.
-
Participants: 202 patients with Parkinson's disease experiencing "wearing-off".
-
Intervention: Patients were randomized to receive Tolcapone (100 mg or 200 mg, three times daily) or placebo.
-
Primary Endpoint: The reduction in daily "Off" time, as measured by patient diaries.
References
- 1. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, placebo and active-controlled study of this compound for the treatment of motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Opicapone for Parkinson's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Tolcapone Tablets (Tasmar-Roche Pharmaceuticals) |… | Clinician.com [clinician.com]
- 10. Tolcapone improves motor function in parkinsonian patients with the "wearing-off" phenomenon: a double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolcapone - Australian Prescriber [australianprescriber.tg.org.au]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Entacapone (Comtan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. drugs.com [drugs.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 17. neurologylive.com [neurologylive.com]
- 18. Tolcapone - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Opicapone? [synapse.patsnap.com]
- 20. What is the mechanism of Tolcapone? [synapse.patsnap.com]
- 21. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 22. Tolcapone (Tasmar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. Opicapone - Wikipedia [en.wikipedia.org]
- 24. Opicapone, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic index of Nebicapone in relation to other COMT inhibitors
A Comparative Analysis of the Therapeutic Index of Nebicapone and Other Catechol-O-Methyltransferase (COMT) Inhibitors
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect. For researchers and clinicians in the field of drug development, a comprehensive understanding of the TI of novel compounds in relation to existing therapies is paramount. This guide provides an in-depth evaluation of the therapeutic index of this compound, a catechol-O-methyltransferase (COMT) inhibitor, in comparison to other drugs in its class, namely entacapone, tolcapone, and opicapone. This analysis is based on available clinical trial data, focusing on efficacy as a measure of the effective dose and adverse events, particularly hepatotoxicity, as an indicator of the toxic dose.
Mechanism of Action of COMT Inhibitors
COMT inhibitors are a class of drugs primarily used as adjuncts to levodopa therapy in the management of Parkinson's disease.[1] The enzyme COMT is responsible for the peripheral breakdown of levodopa, the precursor to dopamine. By inhibiting COMT, these drugs increase the bioavailability of levodopa in the brain, thereby enhancing and prolonging its therapeutic effects. This mechanism helps to alleviate the motor symptoms associated with Parkinson's disease, such as tremors and rigidity.
Comparative Efficacy of COMT Inhibitors
The efficacy of COMT inhibitors is primarily assessed by their ability to reduce "off-time," the periods when the symptoms of Parkinson's disease are not well controlled. The following table summarizes key efficacy data from clinical studies.
| Drug | Dose | Mean Decrease in Daily "Off-Time" (vs. Placebo) | Reference |
| This compound | 150 mg | 106 minutes | [2] |
| Entacapone | 200 mg | 81 minutes | [2] |
| Tolcapone | 100-200 mg tid | - | [3][4] |
| Opicapone | 50 mg | ~60 minutes | [5][6] |
A randomized, double-blind, placebo- and active-controlled study demonstrated that this compound at a dose of 150 mg significantly decreased the mean daily "off-time" by 106 minutes compared to placebo.[2] In the same study, entacapone at a 200 mg dose reduced "off-time" by 81 minutes.[2] Another study showed that 75 mg and 150 mg of this compound led to a decrease in daily OFF time of 109 minutes and 103 minutes, respectively, while 200 mg of entacapone resulted in a 71-minute decrease.[7] Opicapone, in a meta-analysis of two pivotal trials, showed a significant reduction in "off-time" of approximately 58.1 minutes for the 50 mg dose versus placebo.[6] Tolcapone has also been shown to be effective in reducing "off-time".[3][8]
Comparative Safety and Tolerability: A Focus on Hepatotoxicity
The primary safety concern that defines the therapeutic window for some COMT inhibitors is hepatotoxicity. The table below outlines the incidence of liver enzyme elevations and other key adverse events.
| Drug | Dose | Incidence of Clinically Relevant Liver Enzyme Elevations | Other Common Adverse Events | Reference |
| This compound | 150 mg | 4 in 46 patients (8.7%) | Dyskinesia, nausea, urine discoloration | [9][10] |
| Entacapone | 200 mg | No significant increase compared to placebo | Dyskinesia, nausea, diarrhea, urine discoloration | [2][8][11] |
| Tolcapone | 100 mg | ~1% of patients (>3x ULN) | Dyskinesia, nausea, severe diarrhea, Black Box Warning for liver failure | [3][11] |
| 200 mg | ~3% of patients (>3x ULN) | [11] | ||
| Opicapone | 50 mg | No significant hepatotoxicity reported | Dyskinesia, insomnia, drowsiness | [5][12][13] |
ULN: Upper Limit of Normal
A significant finding in the clinical development of this compound was the observation of clinically relevant elevations in aspartate transaminase (AST) and/or alanine transaminase (ALT) in 4 out of 46 patients receiving the 150 mg dose.[9] This raises a concern regarding its liver safety profile, similar to what has been observed with tolcapone.[10]
Tolcapone's use has been limited due to a "black box" warning for acute liver failure.[14][3] Clinical trials showed that approximately 1% of patients on 100 mg and 3% on 200 mg of tolcapone had liver enzyme elevations more than three times the upper limit of normal.[11] In contrast, entacapone has not been associated with significant hepatotoxicity.[2][11] Opicapone also appears to have a favorable liver safety profile.[5][13]
The most common adverse event across all COMT inhibitors is dyskinesia, which is an extension of the dopaminergic effect of levodopa.[8][10]
Experimental Protocols
Representative Clinical Trial Design for Efficacy and Safety Assessment of a COMT Inhibitor
The evaluation of this compound's efficacy and safety was conducted through a multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[2]
-
Participants: Patients with Parkinson's disease experiencing motor fluctuations ("wearing-off" phenomenon) while on a stable regimen of levodopa/dopa-decarboxylase inhibitor (DDCI).
-
Study Arms:
-
This compound (e.g., 50 mg, 100 mg, 150 mg) administered with each levodopa/DDCI dose.
-
Active comparator (e.g., Entacapone 200 mg) administered with each levodopa/DDCI dose.
-
Placebo administered with each levodopa/DDCI dose.
-
-
Primary Endpoint: Change from baseline in the absolute duration of "off-time" over a specified treatment period (e.g., 8 weeks), as recorded in patient diaries.
-
Secondary Endpoints:
-
Change from baseline in "on-time".
-
Unified Parkinson's Disease Rating Scale (UPDRS) scores.
-
Patient and clinician global impression of change.
-
-
Safety Assessments:
-
Monitoring of treatment-emergent adverse events.
-
Regular monitoring of vital signs and laboratory parameters, with a particular focus on liver function tests (AST, ALT, bilirubin).
-
Visualizing the Landscape of COMT Inhibition
Dopamine Metabolic Pathway
The following diagram illustrates the mechanism of action of COMT inhibitors in the context of levodopa metabolism.
Caption: Mechanism of COMT inhibitors on levodopa metabolism.
Experimental Workflow for Evaluating COMT Inhibitors
The diagram below outlines a typical workflow for a clinical trial designed to assess the therapeutic index of a new COMT inhibitor.
Caption: Workflow for clinical evaluation of a COMT inhibitor.
Conclusion
The evaluation of the therapeutic index of this compound in comparison to other COMT inhibitors reveals a complex trade-off between efficacy and safety. While this compound at 150 mg demonstrates robust efficacy in reducing "off-time," potentially greater than entacapone, the observed incidence of liver enzyme elevations at this dose suggests a narrower therapeutic window compared to entacapone and opicapone. Tolcapone, despite its efficacy, has a significantly limited therapeutic index due to the risk of severe hepatotoxicity. Opicapone appears to offer a favorable balance of good efficacy with a favorable safety profile, particularly concerning liver function.
For researchers and drug development professionals, these findings underscore the importance of thorough safety evaluations, especially for compounds that may share toxicological profiles with earlier-generation drugs. The data suggests that while this compound is a potent COMT inhibitor, its clinical utility may be dependent on careful patient monitoring and risk-benefit assessment, similar to the precautions taken with tolcapone. Further long-term studies are warranted to fully characterize the safety profile of this compound and establish its definitive place in the therapeutic armamentarium for Parkinson's disease.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolcapone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Problems with the present inhibitors and a relevance of new and improved COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COMT inhibitors and liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 13. Frontiers | Adverse event profiles of adjuvant treatment with opicapone in Parkinson’s disease: A systematic review and meta-analysis [frontiersin.org]
- 14. Tolcapone and hepatotoxic effects. Tasmar Advisory Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
